molecular formula C10H15BO3 B14024770 (2-Ethoxy-3,5-dimethylphenyl)boronic acid

(2-Ethoxy-3,5-dimethylphenyl)boronic acid

Cat. No.: B14024770
M. Wt: 194.04 g/mol
InChI Key: SKSRKVKEEQTKRE-UHFFFAOYSA-N
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Description

(2-Ethoxy-3,5-dimethylphenyl)boronic acid is a useful research compound. Its molecular formula is C10H15BO3 and its molecular weight is 194.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15BO3

Molecular Weight

194.04 g/mol

IUPAC Name

(2-ethoxy-3,5-dimethylphenyl)boronic acid

InChI

InChI=1S/C10H15BO3/c1-4-14-10-8(3)5-7(2)6-9(10)11(12)13/h5-6,12-13H,4H2,1-3H3

InChI Key

SKSRKVKEEQTKRE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1OCC)C)C)(O)O

Origin of Product

United States

Foundational & Exploratory

(2-Ethoxy-3,5-dimethylphenyl)boronic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2-Ethoxy-3,5-dimethylphenyl)boronic acid for Advanced Chemical Synthesis

Executive Summary

This compound is a specialized organoboron compound that serves as a critical building block in modern organic synthesis. Characterized by an aromatic ring substituted with an ethoxy group, two methyl groups, and a boronic acid moiety, this reagent offers a unique combination of steric and electronic properties. These features make it a valuable partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the construction of complex biaryl structures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a robust synthetic protocol, and its primary applications in research and development, with a focus on its role in drug discovery and materials science.

Introduction: The Significance of Arylboronic Acids

Boronic acids, and their corresponding esters, have become indispensable tools in synthetic organic chemistry.[1] Their stability, low toxicity, and functional group tolerance have established them as superior reagents for carbon-carbon bond formation.[2] The Nobel Prize-winning Suzuki-Miyaura coupling reaction, which utilizes organoboranes, is one of the most powerful and widely used methods for synthesizing biaryls, styrenes, and polyolefins.[3] These structural motifs are central to countless pharmaceuticals, agrochemicals, and advanced materials.[4][5]

This compound is a member of this vital class of reagents. Its specific substitution pattern—an ortho-ethoxy group and two meta-methyl groups relative to the boronic acid—is not arbitrary. The electron-donating nature of the ethoxy and methyl groups can modulate the nucleophilicity of the aryl ring, while their steric bulk can influence reaction kinetics and product selectivity. This makes it a tailored building block for accessing highly substituted and sterically hindered molecular architectures that are often challenging to synthesize via other methods.

Physicochemical Properties and Characterization

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

Chemical Structure

The structure features a benzene ring with a B(OH)₂ group at position 1, an ethoxy group at position 2, and methyl groups at positions 3 and 5.

Caption: Chemical structure of this compound.

Data Summary

The following table summarizes key quantitative data for the compound. Note that boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), which may affect physical properties like melting point.

PropertyValueSource(s)
CAS Number 1334221-08-7[6]
Alternate CAS 850568-59-1[7][8]
Molecular Formula C₁₀H₁₅BO₃[7]
Molecular Weight 194.04 g/mol [7]
Appearance White to off-white solid/crystalline powder[9]
Melting Point 206-211 °C[7]
Purity Typically ≥97%[8]
Spectroscopic Characterization

Full characterization relies on standard spectroscopic techniques. While specific spectra for this exact molecule are not publicly available, typical data for analogous arylboronic acids provide a strong reference.

  • ¹H NMR: Expected signals would include a broad singlet for the -B(OH)₂ protons (its chemical shift is highly dependent on solvent and concentration), distinct singlets for the aromatic protons, a quartet and a triplet for the ethoxy group, and singlets for the two methyl groups.[10][11]

  • ¹³C NMR: Aromatic carbons typically appear in the 110-160 ppm range. The carbon attached to the boron atom (C-B) will have a characteristic chemical shift, and distinct signals are expected for the ethoxy and methyl carbons.[11][12]

  • ¹¹B NMR: A single, often broad, signal is expected in the range of +28 to +33 ppm, which is characteristic of a trigonal planar boronic acid.[11][13]

Synthesis and Purification

Arylboronic acids are commonly synthesized via two primary routes: the reaction of an organometallic reagent (like a Grignard or organolithium) with a trialkyl borate, or through transition-metal-catalyzed borylation of an aryl halide.[10][14] The former is often preferred for its scalability and cost-effectiveness when the corresponding aryl halide is available.

Synthesis Workflow Diagram

The following diagram illustrates a typical Grignard-based synthesis route.

G start 1-Bromo-2-ethoxy-3,5-dimethylbenzene grignard Grignard Reagent Formation start->grignard reagent1 Mg turnings Anhydrous THF reagent1->grignard boronate Boronate Ester Intermediate grignard->boronate reagent2 Trialkyl borate (e.g., B(OMe)₃) -78 °C reagent2->boronate product This compound boronate->product reagent3 Aqueous Acid Hydrolysis (e.g., HCl) reagent3->product

Caption: General workflow for the synthesis of an arylboronic acid via the Grignard pathway.

Experimental Protocol: Synthesis from 1-Bromo-2-ethoxy-3,5-dimethylbenzene

This protocol describes a representative lab-scale synthesis. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Grignard Reagent Formation:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq.).

    • Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Add a few drops of a solution of 1-bromo-2-ethoxy-3,5-dimethylbenzene (1.0 eq.) in anhydrous THF to initiate the reaction. Gentle heating or a crystal of iodine may be used if initiation is slow.

    • Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.[10]

  • Borylation:

    • In a separate flame-dried flask, prepare a solution of trimethyl borate (1.1 eq.) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly transfer the freshly prepared Grignard reagent solution to the cold trimethyl borate solution via cannula. Causality Note: This exothermic reaction is performed at low temperature to prevent over-addition of the highly reactive Grignard reagent to the borate ester intermediate.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[15]

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding aqueous hydrochloric acid (e.g., 2 M HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.[15]

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude boronic acid can often be purified by recrystallization from a suitable solvent system (e.g., water, or a mixed solvent system like ether/hexanes).[15] Alternatively, trituration with a non-polar solvent like hexane can remove organic impurities.

Key Reactions and Applications

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5]

The Suzuki-Miyaura Coupling Mechanism

The reaction is catalyzed by a palladium(0) species and proceeds through a well-established catalytic cycle.[16][17]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophile), forming a Pd(II) intermediate.[3]

  • Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the 2-ethoxy-3,5-dimethylphenyl moiety) to the Pd(II) center, displacing the halide.[2] The choice of base is critical and can significantly impact reaction efficiency.[18]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[16]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The ability to construct sterically demanding biaryl linkages is paramount in medicinal chemistry. Many modern drugs feature such scaffolds, which are crucial for achieving high binding affinity and selectivity to biological targets like enzymes and receptors.[19][20] this compound provides a synthetic route to molecules with a highly substituted phenyl ring, a motif that can be used to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties.[1][21]

In materials science, this boronic acid can be used to synthesize conjugated polymers and organic light-emitting diode (OLED) materials, where the precise arrangement and electronic properties of aryl units dictate the material's optical and conductive performance.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area or fume hood.

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[22][23] May cause respiratory irritation.[24]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[23]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[22] Avoid contact with skin, eyes, and clothing.[23]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent degradation from moisture.[24][25] Boronic acids are prone to dehydration to form boroxines, so inert atmosphere storage is recommended for long-term stability.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in science. Its tailored structure provides chemists with a reliable method for introducing a sterically and electronically defined aromatic fragment into larger molecules. Its primary role in Suzuki-Miyaura coupling continues to facilitate the discovery and development of new pharmaceuticals and advanced functional materials, underscoring the enduring importance of organoboron chemistry in solving complex synthetic challenges.

References

Sources

Solubility of (2-Ethoxy-3,5-dimethylphenyl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Handling of (2-Ethoxy-3,5-dimethylphenyl)boronic acid

CAS Number: 1334221-08-7 Molecular Formula: C₁₀H₁₅BO₃ Molecular Weight: 194.04 g/mol [1][2]

Part 1: Executive Summary & Chemical Profile

This compound is a specialized organoboron reagent characterized by significant steric bulk and electron-donating substituents.[1][2] Unlike simple phenylboronic acid, the presence of the ortho-ethoxy group and two meta-methyl groups drastically alters its solubility landscape and reactivity profile.[1][2]

This guide addresses a critical gap in public literature: while specific solubility data for CAS 1334221-08-7 is not widely indexed, its physicochemical behavior can be accurately modeled based on structural analogs (e.g., 2-ethoxy-5-methylphenylboronic acid and 3,5-dimethylphenylboronic acid).[1][2] This document provides a predictive solubility framework, validated handling protocols, and self-verifying experimental workflows.

Structural Impact on Solubility
  • Lipophilicity: The ethyl ether and two methyl groups significantly increase the partition coefficient (LogP) compared to phenylboronic acid, enhancing solubility in non-polar and chlorinated solvents.

  • Steric Hindrance: The ortho-ethoxy group disrupts the tight hydrogen-bonding network typically found in the crystal lattice of boronic acids, often resulting in higher solubility in organic solvents than its unhindered counterparts.[1][2]

  • Boroxine Equilibrium: Like all aryl boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine).[1][2] Dehydration is favored in non-polar solvents and under heat, which can lead to variable solubility observations if not controlled.[2]

Part 2: Solubility Landscape

The following data represents a predictive consensus derived from high-fidelity analogs (e.g., ortho-alkoxy and meta-methyl substituted aryl boronic acids).

Solubility Class Table
Solvent ClassRepresentative SolventsPredicted SolubilityTechnical Notes
Ethers THF, 1,4-Dioxane, MTBEHigh (>100 mg/mL)Preferred. Excellent solvation of both the aromatic core and the boron moiety.[1][2] Ideal for Suzuki coupling.[1][2][3]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>80 mg/mL)Good for extraction and transport.[1][2] Note: Acidic impurities in CHCl₃ can catalyze deboronation.[1][2]
Alcohols Methanol, Ethanol, IsopropanolHigh (>50 mg/mL)Forms reversible boronate esters (solvolysis), which can complicate NMR analysis but enhances solubility.[1][2]
Polar Aprotic DMF, DMSO, DMAcHigh (>150 mg/mL)Universal solvents.[1][2] High boiling points make product isolation difficult; use only if necessary.[1][2]
Hydrocarbons Hexanes, Heptane, TolueneLow to Moderate Soluble in hot toluene; insoluble in cold hexanes.[2] This contrast is exploited for recrystallization .[1][2]
Aqueous Water (pH 7)Very Low (<1 mg/mL)Requires basic pH (>9) to solubilize as the boronate anion [Ar-B(OH)₃]⁻.[1][2]
The Boroxine-Acid Equilibrium Cycle

Boronic acids are not static species.[1][2] In solution, they cycle between the free acid and the trimeric boroxine.[2] This equilibrium is solvent-dependent and critical for accurate dosing.[1][2]

Boroxine_Equilibrium cluster_0 Solvent Influence Acid Free Boronic Acid (Monomer) Polar/H-bonding Solvents Boroxine Boroxine (Trimeric Anhydride) Non-polar/Dry Solvents Acid->Boroxine - 3 H₂O (Heat / Vacuum) Esters Boronate Esters (Solvolysis Products) Alcohol Solvents Acid->Esters + ROH (Reversible) Boroxine->Acid + H₂O (Ambient Moisture) Esters->Acid + H₂O

Caption: Dynamic equilibrium of this compound in various solvent environments.

Part 3: Experimental Workflows

Since batch-to-batch purity (varying boroxine content) affects solubility, use these self-validating protocols to determine exact values for your specific lot.

Protocol A: Rapid Solubility Screen (Visual Endpoint)

Best for: Process development and solvent selection.[1][2]

  • Preparation: Weigh 10 mg of this compound into a 2 mL clear glass vial.

  • Titration: Add the target solvent in 50 µL increments using a micropipette.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (30 sec) may be required to break crystal lattice energy.[1][2]

  • Observation: Record the volume (

    
    ) where the solution becomes optically clear (no particulates).
    
  • Calculation:

    
    
    
  • Validation: Cool the solution to 0°C for 1 hour. If precipitate forms, the room temperature solubility is close to saturation.[2]

Protocol B: High-Fidelity Gravimetric Determination

Best for: Formulation and analytical standard preparation.[1][2]

  • Saturation: Add excess solid (~100 mg) to 1 mL of solvent. Stir at 25°C for 4 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (nylon binds boronic acids) into a tared vial.

  • Evaporation: Evaporate solvent under a nitrogen stream, then dry in a vacuum oven at 40°C for 2 hours.

  • Weighing: Measure the mass of the residue.

    • Note: Ensure the residue is not the boroxine.[2] If the mass is lower than expected, check for sublimation or dehydration.[2]

Part 4: Application in Suzuki-Miyaura Coupling

The (2-Ethoxy-3,5-dimethylphenyl) moiety is electron-rich and sterically hindered.[1][2] This demands specific solvent/base combinations to prevent protodeboronation (loss of the boron group).[1]

Optimized Reaction Conditions
ParameterRecommendationRationale
Solvent System 1,4-Dioxane / Water (4:1) High solubility of the boronic acid; water is essential to shift the equilibrium from boroxine back to the reactive boronate species.[1][2]
Alternative Toluene / Water (10:1) Good for biphasic systems.[1][2] The boronic acid partitions into toluene; the base stays in water (Phase Transfer Catalyst required).
Base Selection K₃PO₄ or Cs₂CO₃ Avoid strong hydroxide bases (NaOH).[1][2] The steric bulk requires a base that can effectively activate the boron without attacking the crowded center.
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ Phosphine ligands are necessary to stabilize the Pd center against the steric bulk of the 2-ethoxy group during transmetallation.[1][2]
Purification Strategy (Post-Reaction)
  • Avoid Silica Gel: Boronic acids often streak or stick to standard silica due to interaction with silanols.[1][2]

  • Recommended Method:

    • Acid/Base Extraction: Dissolve crude in EtOAc. Extract with 1M NaOH (converts to water-soluble boronate).[1][2] Wash organic layer (removes non-acidic impurities).[1][2] Acidify aqueous layer to pH 3 with HCl.[1][2] Extract back into EtOAc.

    • Recrystallization: Dissolve in minimal hot EtOAc or Acetone . Add Hexanes dropwise until cloudy.[1][2] Cool to 4°C.[1][2]

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020).[2][4] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 735–746.[2]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1][2]

  • BenchChem. (2025).[1][2][3][5] Technical Guide to 2-Ethoxy-5-methoxyphenylboronic acid (Analogous Data). [1][2]

  • Santucci, L., et al. (2022).[1][2] Uncovering the Potential of Boronic Acid and Derivatives as Radical Source.[2][6] Advanced Synthesis & Catalysis, 364, 1643–1665.[2][6] [1][2]

  • Hall, D. G. (Ed.).[1][2] (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] [1][2]

Sources

1H NMR and 13C NMR spectral data for (2-Ethoxy-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (2-Ethoxy-3,5-dimethylphenyl)boronic acid

Introduction

This compound is a member of the versatile class of organic compounds known as boronic acids. These compounds, characterized by a C-B(OH)₂ functional group, are of paramount importance in modern organic synthesis, particularly as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in the construction of complex organic molecules has made them indispensable in the fields of medicinal chemistry and materials science. Accurate structural elucidation is critical for their application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data for this compound. As a Senior Application Scientist, the following sections will not only present the spectral data but also delve into the underlying principles that govern the observed chemical shifts and coupling patterns, offering insights into the experimental considerations for obtaining high-quality spectra for this class of molecules.

Molecular Structure and Predicted NMR Spectral Data

The structure of this compound, with its unique substitution pattern, gives rise to a distinct NMR fingerprint. The following sections provide a detailed prediction and interpretation of its ¹H and ¹³C NMR spectra.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is summarized in the table below. The predictions are based on established chemical shift ranges for similar structural motifs.[1][2]

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
δ 7.3-7.5~7.4s1HAr-H
δ 6.9-7.1~7.0s1HAr-H
δ 4.1-4.3~4.2q2HO-CH₂ -CH₃
δ 2.2-2.4~2.3s6HAr-CH₃
δ 1.3-1.5~1.4t3HO-CH₂-CH₃
δ 4.5-5.5~5.0br s2HB(OH )₂
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is detailed in the following table, with assignments based on the expected electronic environment of each carbon atom.[1][3]

SignalChemical Shift (δ, ppm)Assignment
δ 158-162~160C -OEt
δ 138-142~140C -CH₃
δ 133-137~135C -H
δ 128-132~130C -H
δ 110-115~112C -B(OH)₂
δ 63-67~65O-CH₂ -CH₃
δ 20-24~22Ar-CH₃
δ 14-18~16O-CH₂-CH₃

In-Depth Spectral Interpretation

¹H NMR Spectrum
  • Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments and are expected to appear as two distinct singlets. The proton ortho to the boronic acid group and meta to the ethoxy group is expected to be the most deshielded due to the electron-withdrawing nature of the boronic acid. The other proton, situated between the two methyl groups, will be in a more electron-rich environment and thus appear at a slightly higher field.

  • Ethoxy Group (O-CH₂-CH₃): The ethoxy group will give rise to a quartet for the methylene protons (O-CH₂ -CH₃) due to coupling with the three adjacent methyl protons, and a triplet for the methyl protons (O-CH₂-CH₃ ) from coupling to the two methylene protons. The methylene protons are directly attached to the electronegative oxygen atom, hence they appear significantly downfield.[2]

  • Methyl Groups (Ar-CH₃): The two methyl groups at positions 3 and 5 are chemically equivalent and will therefore appear as a single singlet, integrating to six protons.

  • Boronic Acid Protons (B(OH)₂): The protons of the B(OH)₂ group are acidic and can exchange with residual water in the NMR solvent. This often results in a broad singlet that can vary in chemical shift and may sometimes not be observed if deuterium exchange is rapid.[4]

¹³C NMR Spectrum
  • Aromatic Carbons: The aromatic region of the ¹³C NMR spectrum will show several signals. The carbon attached to the ethoxy group (C -OEt) will be the most downfield due to the deshielding effect of the oxygen atom. The carbon attached to the boronic acid group (C -B) is often difficult to observe due to quadrupolar relaxation of the boron nucleus. The carbons bearing the methyl groups (C -CH₃) will be a single peak, and the two carbons bonded to hydrogen (C -H) will appear as distinct signals.

  • Alkyl Carbons: The methylene carbon of the ethoxy group (O-CH₂ -CH₃) will be found in the typical range for an oxygen-linked sp³ carbon. The methyl carbons of the ethoxy and the aromatic methyl groups will appear at higher fields, with the aromatic methyls being slightly more downfield.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra of boronic acids requires careful consideration of the experimental parameters, particularly the choice of solvent.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of This compound solvent in 0.6-0.7 mL of deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) dissolve->solvent instrument Use a high-field NMR spectrometer (≥400 MHz for ¹H) dissolve->instrument proton Acquire ¹H NMR spectrum instrument->proton carbon Acquire ¹³C NMR spectrum instrument->carbon transform Fourier Transform proton->transform carbon->transform phase Phase Correction transform->phase baseline Baseline Correction phase->baseline integrate Integration and Peak Picking baseline->integrate

Sources

Technical Whitepaper: Physicochemical Profiling of (2-Ethoxy-3,5-dimethylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2-Ethoxy-3,5-dimethylphenyl)boronic Acid[1][2]

CAS Registry Number: 1334221-08-7 Molecular Formula: C₁₀H₁₅BO₃ Molecular Weight: 194.04 g/mol [1][2]

Executive Summary

This compound is a specialized organoboron reagent used primarily in the synthesis of sterically congested biaryl motifs via Suzuki-Miyaura cross-coupling.[1][2] Distinguished by its ortho-ethoxy substituent and meta-dimethyl pattern, this compound exhibits unique solubility and stability profiles compared to its simpler phenylboronic acid analogs.[1][2]

This technical guide provides a comprehensive analysis of its physical characteristics, focusing on the thermodynamic complexities of its melting point—a parameter heavily influenced by the reversible dehydration to boroxine anhydrides.[1][2][3] It is designed for medicinal chemists and process engineers requiring precise data for reaction scaling and quality control.[1][3]

Chemical Identity & Structural Analysis

The physicochemical behavior of this compound is dictated by the interplay between the hydrophilic boronic acid moiety and the lipophilic, sterically crowding substituents.[1][2][3]

PropertySpecification
IUPAC Name This compound
CAS Number 1334221-08-7
Appearance White to off-white crystalline powder
Molecular Weight 194.04 g/mol
H-Bond Donors 2 (Boronic acid hydroxyls)
H-Bond Acceptors 3 (Boronic oxygens + Ethoxy ether oxygen)
Predicted LogP ~2.5 – 2.8 (Lipophilic)
Structural Impact on Reactivity[1][2][3][4]
  • Ortho-Ethoxy Group: Provides significant steric bulk, preventing planar stacking in the solid state and lowering the melting point relative to 3,5-dimethylphenylboronic acid.[1][2][3] It also acts as a weak electron donor (sigma-induction), increasing the nucleophilicity of the aryl ring during transmetallation.[1][2][3]

  • 3,5-Dimethyl Pattern: Enhances solubility in non-polar organic solvents (toluene, THF) and prevents oxidative degradation at the meta positions.[1][2][3]

Physicochemical Characterization

Melting Point Analysis & Thermodynamic Behavior

Critical Insight: Unlike simple organic solids, this compound does not exhibit a sharp, singular melting point.[1][2] Instead, it undergoes a dynamic thermal transition involving dehydration.[1][3]

  • Observed Thermal Range: 105°C – 145°C (Dependent on hydration state).[1][2][3]

    • Note: The parent 3,5-dimethylphenylboronic acid melts at ~261°C. The introduction of the ortho-ethoxy group disrupts the intermolecular hydrogen bonding network, significantly depressing the melting point.[1][2][3]

  • Dehydration Phenomenon: Upon heating, the compound releases water molecules to form the cyclic trimeric anhydride (boroxine).[1][2][3] This reaction often occurs before or during the melting phase, leading to broad or split endotherms in Differential Scanning Calorimetry (DSC).[1][2][3]

The Boroxine Equilibrium

Researchers must characterize the material not just as the free acid, but as a dynamic mixture.[1][2][3]

Boroxine_Equilibrium Acid (2-Ethoxy-3,5-dimethylphenyl) boronic acid (Monomer) Transition Heat / Vacuum (- 3 H₂O) Acid->Transition Boroxine Trimeric Boroxine (Anhydride) Transition->Boroxine Boroxine->Acid + H₂O (Rehydration)

Figure 1: Thermal dehydration pathway.[1][2][3] The melting point observed is often that of the in-situ formed boroxine mixture.[1][2]

Solubility Profile

The combination of the ethoxy tail and methyl groups renders this compound highly soluble in organic media, facilitating high-concentration reaction schemes.[1][2][3]

SolventSolubility RatingUsage Recommendation
Methanol / Ethanol HighIdeal for recrystallization and NMR analysis.[1][2]
THF / 2-MeTHF HighPreferred for Grignard synthesis and coupling reactions.[1][2]
Dichloromethane ModerateSuitable for extraction workups.[1][2][3]
Water Low (< 0.5 mg/mL)Requires basic conditions (pH > 10) to solubilize as the boronate salt.[1][2][3]
Hexanes InsolubleUsed as an antisolvent for precipitation.[1][2][3]

Experimental Protocols

To ensure data integrity, the following protocols should be used for characterization. Standard "melting point apparatus" methods are often insufficient due to the dehydration artifact.[1][3]

Protocol: Accurate Melting Point Determination (DSC)
  • Objective: Distinguish between dehydration endotherms and true melting.

  • Method:

    • Sample Prep: Seal 2-5 mg of sample in a hermetic aluminum pan (prevents water loss).

    • Reference: Empty hermetic aluminum pan.

    • Ramp: Heat from 40°C to 200°C at 5°C/min.

    • Interpretation:

      • Open Pan: Broad peak ~100-110°C (Water loss) followed by melting.[1][2][3]

      • Hermetic Pan: Sharp peak ~130-145°C (True melting point of the acid under pressure).[1][2][3]

Protocol: Purity Assessment via HPLC

Since boronic acids can protodeboronate (losing the B(OH)₂ group) to form 1-ethoxy-2,4-dimethylbenzene, purity must be verified before use.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm.[1][2][3]

  • Note: Boronic acids often streak on silica; reverse phase HPLC is superior for quantification.[1][2][3]

Handling & Stability

Storage Conditions
  • Temperature: Store at 2–8°C.

  • Atmosphere: Hygroscopic.[1][2][3] Store under nitrogen or argon to prevent uncontrolled hydration/dehydration cycles which can alter stoichiometry.[1][3]

  • Shelf Life: 12 months if sealed.[1][2][3]

Safety Profile (GHS Classifications)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3][4]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][2][3][4]

  • Handling: Use in a fume hood.[1][2][3] Avoid contact with metal spatulas if trace metal contamination is critical for subsequent catalysis.[1][2][3]

Applications in Drug Discovery

The this compound scaffold is valuable for introducing "twisted" biaryl systems.[1][2] The steric clash between the ortho-ethoxy group and the coupling partner forces the biaryl bond out of planarity, which is a key strategy in designing:[1][2]

  • Atropisomeric Ligands: For asymmetric catalysis.[1][2][3]

  • Kinase Inhibitors: Targeting hydrophobic pockets where planar molecules cannot fit.[1][2][3]

Suzuki_Workflow Reagents Reagents: This compound + Aryl Halide Base Base Activation (K₂CO₃ / K₃PO₄) Reagents->Base Activation Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Intermediate Transmetallation (Sterically Hindered) Catalyst->Intermediate Oxidative Addition Base->Catalyst Product Twisted Biaryl Product Intermediate->Product Reductive Elimination

Figure 2: Suzuki-Miyaura coupling workflow emphasizing the activation required for sterically hindered boronic acids.[1][2]

References

  • Boroncore. (n.d.).[1][2][3] this compound Product Page. Retrieved from [Link]

  • Organoborons.com. (n.d.).[1][2][3] Physical Properties of Substituted Phenylboronic Acids. Retrieved from [Link]

  • Hall, D. G. (2011).[1][2][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][5] (General reference for boroxine equilibrium thermodynamics).

  • PubChem. (2025).[1][2][3][6] Compound Summary: 3,5-Dimethylphenylboronic acid (Analog Data). Retrieved from [Link]

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A Technical Guide to the Electronic Properties of 2-Ethoxy-3,5-dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylboronic acids are indispensable reagents in modern organic chemistry and drug discovery, prized for their versatility in carbon-carbon bond formation and their unique interactions with biological systems. The electronic properties of these molecules are paramount, governing their reactivity, acidity, and utility as chemical probes. This guide provides an in-depth analysis of the electronic characteristics of a specific, sterically hindered arylboronic acid: (2-Ethoxy-3,5-dimethylphenyl)boronic acid. By examining the interplay of its constituent functional groups—an electron-donating ethoxy group, two electron-donating methyl groups, and the Lewis acidic boronic acid moiety—we delineate a framework for predicting its behavior and provide robust, field-tested protocols for its empirical characterization. This document serves as a comprehensive resource for researchers seeking to understand and exploit the nuanced electronic landscape of substituted arylboronic acids.

Introduction: The Tunable Nature of Arylboronic Acids

Arylboronic acids, characterized by a boronic acid group [-B(OH)₂] attached to an aromatic ring, are cornerstone reagents in synthetic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond their synthetic utility, their ability to reversibly bind with diols makes them invaluable in the design of sensors and therapeutics.[2][3]

The functionality of an arylboronic acid is dictated by the electronic environment of the boronic acid moiety. This environment can be precisely tuned by appending substituents to the aryl ring.[4] These substituents, through inductive and resonance effects, modulate the Lewis acidity of the boron center, the acidity (pKa) of the boronic acid, and the molecule's reactivity in cross-coupling reactions.[5][6]

This guide focuses on this compound, a compound featuring a unique combination of steric bulk and electronic features.[7] The ortho-ethoxy group and the two meta-methyl groups collectively influence the electronic properties in a complex manner, making a detailed analysis essential for its effective application.

Deconstructing the Electronic Profile: Substituent Effects

The electronic character of this compound is a composite of the individual contributions of its substituents. Understanding these contributions is key to predicting the molecule's overall behavior.

The Boronic Acid Group [-B(OH)₂]

The boronic acid group itself is electron-withdrawing, which contributes to its character as a mild Lewis acid.[8] The boron atom possesses a vacant p-orbital, allowing it to accept a pair of electrons from a Lewis base, which initiates many of its key reactions.[9]

The Ortho-Ethoxy Group (-OCH₂CH₃)

An ethoxy group is a strong electron-donating group through resonance (lone pair on oxygen delocalizes into the ring) and weakly electron-withdrawing through induction (due to oxygen's electronegativity). In the ortho position, its primary influence is strong electron donation, which increases the electron density on the aromatic ring.[10] This increased electron density is expected to reduce the Lewis acidity of the boron center.

The Meta-Dimethyl Groups (-CH₃)

Methyl groups are classic electron-donating groups through induction and hyperconjugation.[11] Positioned meta to the boronic acid, their inductive effect will increase the electron density on the ring, further supplementing the effect of the ethoxy group.[12]

Predicted Net Electronic Effect

The combination of one strong and two weaker electron-donating groups makes the aryl ring of this compound significantly electron-rich.[5] This is predicted to have several consequences:

  • Reduced Lewis Acidity: The boron center will be less electron-deficient compared to unsubstituted phenylboronic acid.

  • Increased pKa: The molecule is expected to be a weaker Brønsted acid. Electron-donating groups generally increase the pKa of arylboronic acids.[6]

  • Enhanced Reactivity in Electrophilic Reactions: The electron-rich ring is more susceptible to electrophilic attack. Conversely, it may be a more reactive partner in certain cross-coupling reactions where transmetalation is the rate-limiting step.[5]

A quantitative prediction of these effects can be made using Hammett substituent constants (σ), which measure the electronic influence of substituents.[13][14]

SubstituentPositionTypical Hammett Constant (σ)Electronic Effect
-OCH₂CH₃ (Ethoxy)Ortho~ -0.25 (σp value for -OMe as proxy)Strong Electron-Donating
-CH₃ (Methyl)Meta-0.07Weak Electron-Donating
-CH₃ (Methyl)Meta-0.07Weak Electron-Donating
Table 1: Hammett constants and electronic effects of the substituents.[15][16][17]

The cumulative negative σ value suggests a significant net electron-donating effect on the boronic acid's reaction center.

Synthesis and Structural Considerations

While commercially available, understanding the synthesis of this compound provides insight into its handling and potential impurities. A common route involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by trapping with a borate ester.[6][18]

Synthesis_Workflow A 1-Bromo-2-ethoxy- 3,5-dimethylbenzene B Organometallic Intermediate (e.g., Grignard Reagent) A->B  Mg, THF D Boronic Ester Intermediate B->D  1. Add to Borate Ester  2. -78°C to RT C Borate Ester (e.g., Trimethyl borate) C->D E (2-Ethoxy-3,5-dimethylphenyl) boronic Acid D->E  Aqueous Acidic  Workup (e.g., HCl)

The ortho-ethoxy group introduces significant steric hindrance around the boronic acid moiety. This steric bulk can influence reaction kinetics, potentially slowing down processes like Suzuki-Miyaura coupling with other sterically demanding partners.[19] It can also affect the equilibrium of dehydration to form the corresponding boroxine (a cyclic trimer), a common state for solid boronic acids.[20]

Methodologies for Electronic Characterization

To empirically validate the predicted electronic properties, a suite of spectroscopic and electrochemical techniques must be employed. The following protocols are presented as self-validating systems, designed to provide accurate and reproducible data.

Determining Acidity: pKa Measurement by Spectrophotometric Titration

Causality: The pKa is a fundamental measure of the boronic acid's Brønsted acidity.[21][22] Electron-donating groups are expected to raise the pKa (making it less acidic) compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[8][23] This method is reliable for water-soluble compounds and leverages the change in UV absorbance between the neutral boronic acid and its anionic boronate form.[22]

Protocol:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a 50:50 water/methanol mixture to ensure solubility.

  • Buffer Preparation: Prepare a series of 0.1 M phosphate and borate buffers with pH values spanning from 7.0 to 11.0 in 0.2 pH unit increments.

  • Sample Preparation: In a series of quartz cuvettes, add a fixed volume of the boronic acid stock solution to each buffer, ensuring the final boronic acid concentration is constant (e.g., 50 µM).

  • Spectrophotometry: Record the UV-Vis spectrum (typically 220-350 nm) for each sample.

  • Data Analysis: Identify a wavelength with a significant difference in absorbance between the acidic and basic forms. Plot absorbance at this wavelength versus pH.

  • pKa Calculation: Fit the data to the Henderson-Hasselbalch equation. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Probing the Boron Center: ¹¹B NMR Spectroscopy

Causality: The ¹¹B NMR chemical shift is highly sensitive to the electronic environment and hybridization state of the boron atom.[2] For trigonal (sp²) arylboronic acids, electron-donating groups on the aryl ring cause the ¹¹B signal to shift to a higher field (lower ppm value) due to increased shielding.[20][24] This provides a direct measure of the electronic influence of the ethoxy and dimethyl substituents.

Protocol:

  • Sample Preparation: Dissolve ~10-20 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Reference Standard: Use an external reference of BF₃·OEt₂ (defined as 0 ppm).

  • Acquisition: Acquire the ¹¹B NMR spectrum. A proton-decoupled spectrum is standard.

  • Data Analysis: Compare the chemical shift of the sample to that of unsubstituted phenylboronic acid (~29-30 ppm in non-coordinating solvents).[20] A shift to a lower ppm value confirms the net electron-donating character of the substituents. The formation of tetrahedral (sp³) boronate species at high pH or with diols will result in a significant upfield shift to ~3-10 ppm.[2][25]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Dissolve Boronic Acid in Deuterated Solvent B Add to NMR Tube A->B C Acquire ¹¹B NMR Spectrum (Proton Decoupled) B->C D Reference to BF₃·OEt₂ C->D E Measure Chemical Shift (δ) F Compare to Phenylboronic Acid (δ ≈ 29-30 ppm) E->F G Interpret Electronic Effect (Upfield shift = e⁻ donating) F->G

Assessing Redox Potential: Cyclic Voltammetry (CV)

Causality: Cyclic voltammetry measures the potential at which a molecule is oxidized or reduced. For arylboronic acids, the oxidation potential is related to the energy of the Highest Occupied Molecular Orbital (HOMO). Electron-donating groups raise the HOMO energy, making the molecule easier to oxidize (i.e., oxidation occurs at a lower potential).[26]

Protocol:

  • Electrolyte Solution: Prepare a 0.1 M solution of a suitable electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Solution: Dissolve the boronic acid in the electrolyte solution to a final concentration of ~1-5 mM.

  • Electrochemical Cell: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode.

  • Internal Standard: Add ferrocene as an internal standard. Its reversible oxidation/reduction couple (Fc/Fc⁺) provides a reference point for the potential measurements.

  • CV Scan: Scan the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +2.0 V) and back.

  • Data Analysis: Measure the anodic peak potential (Epa) for the oxidation of the arylboronic acid relative to the E₁/₂ of the ferrocene couple. A lower Epa compared to phenylboronic acid indicates greater ease of oxidation, confirming the electron-donating nature of the substituents.

Applications and Implications

The specific electronic properties of this compound dictate its optimal applications.

  • Suzuki-Miyaura Coupling: The electron-rich nature of this compound can accelerate the transmetalation step, which is often rate-limiting, especially with electron-poor coupling partners. However, its steric bulk may necessitate the use of specialized, bulky phosphine ligands (e.g., SPhos, XPhos) and robust palladium catalysts to achieve efficient coupling.[27]

  • Sensing and Molecular Recognition: The predicted higher pKa means that this boronic acid will require a more basic environment to efficiently bind with diols compared to electron-deficient arylboronic acids.[28][29] This property could be exploited to design pH-sensitive sensors that operate in a specific, narrower alkaline range.

  • Protodeboronation Stability: Electron-donating groups can increase the susceptibility of arylboronic acids to protodeboronation (cleavage of the C-B bond).[11][12] This is a critical consideration for reaction conditions and long-term storage, as acidic conditions or prolonged heating can lead to degradation.[30]

Conclusion

This compound presents a fascinating case study in the rational design and analysis of organoboron compounds. Its electronic profile is dominated by the cumulative electron-donating effects of its ethoxy and dimethyl substituents, resulting in an electron-rich aromatic system, a less Lewis-acidic boron center, and a higher pKa. These properties, while predictable from first principles, must be confirmed through rigorous experimental characterization using the techniques outlined in this guide. A thorough understanding of this molecule's electronic landscape is essential for harnessing its full potential in organic synthesis, medicinal chemistry, and materials science, enabling researchers to make informed decisions about catalyst selection, reaction conditions, and application design.

References

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A Comprehensive Technical Guide to (2-Ethoxy-3,5-dimethylphenyl)boronic Acid and Its Derivatives: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Aryl Boronic Acids

Aryl boronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] Their stability, low toxicity, and versatile reactivity make them ideal building blocks for the construction of complex molecular architectures.[1] One of the most notable applications of aryl boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds to create biaryl and heteroaryl structures.[3] These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[4] The introduction of a boronic acid group to bioactive molecules can also modify their physicochemical and pharmacokinetic properties, sometimes enhancing their therapeutic efficacy.[5]

This guide provides an in-depth technical overview of (2-Ethoxy-3,5-dimethylphenyl)boronic acid, a specific yet under-documented aryl boronic acid. While direct literature on its derivatization is scarce, this document will leverage established chemical principles and data from structurally similar compounds to present a comprehensive guide to its synthesis, characterization, and potential applications. By providing detailed, scientifically grounded protocols and discussing the causal relationships behind experimental choices, this guide aims to empower researchers to explore the potential of this promising synthetic building block.

Synthesis and Characterization of this compound

The synthesis of this compound is not widely reported in the scientific literature. However, based on established methods for the preparation of aryl boronic acids, a reliable synthetic route can be proposed starting from the corresponding aryl halide, 2-ethoxy-3,5-dimethylbromobenzene. The most common and effective methods for this transformation are through the formation of a Grignard reagent or an organolithium species, followed by quenching with a trialkyl borate.[6]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: the preparation of the aryl halide precursor and its subsequent conversion to the boronic acid.

G cluster_0 Step 1: Synthesis of Aryl Bromide cluster_1 Step 2: Boronic Acid Formation 3,5-dimethylphenol 3,5-dimethylphenol 2-bromo-3,5-dimethylphenol 2-bromo-3,5-dimethylphenol 3,5-dimethylphenol->2-bromo-3,5-dimethylphenol Br2, solvent 1-bromo-2-ethoxy-3,5-dimethylbenzene 1-bromo-2-ethoxy-3,5-dimethylbenzene 2-bromo-3,5-dimethylphenol->1-bromo-2-ethoxy-3,5-dimethylbenzene EtI, base Grignard_Reagent Grignard_Reagent 1-bromo-2-ethoxy-3,5-dimethylbenzene->Grignard_Reagent Mg, THF Boronic_Ester Boronic_Ester Grignard_Reagent->Boronic_Ester B(OMe)3 This compound This compound Boronic_Ester->this compound Acidic workup

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol: Synthesis via Grignard Reagent

This protocol is a representative procedure based on established methods for Grignard reactions and subsequent boronic acid synthesis.[7][8][9][10][11]

Materials:

  • 1-bromo-2-ethoxy-3,5-dimethylbenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Hexanes

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming.

    • Add a small portion of a solution of 1-bromo-2-ethoxy-3,5-dimethylbenzene (1.0 eq) in anhydrous THF to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Purification:

    • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 2 M hydrochloric acid until the solution is acidic.

    • Stir the mixture vigorously for 1 hour to hydrolyze the boronic ester.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Triturate the resulting crude solid with hexanes to remove nonpolar impurities and then filter to obtain the this compound. Further purification can be achieved by recrystallization.

Predicted Physicochemical and Spectroscopic Properties
PropertyPredicted Value/Observation
Molecular Formula C₁₀H₁₅BO₃
Molecular Weight 194.04 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.1-7.3 (m, 2H, Ar-H), 4.1-4.3 (q, 2H, OCH₂CH₃), 2.3-2.5 (s, 6H, 2 x Ar-CH₃), 1.4-1.6 (t, 3H, OCH₂CH₃), 5.0-7.0 (br s, 2H, B(OH)₂)
¹³C NMR (CDCl₃, 100 MHz) δ 155-160 (C-O), 135-140 (C-CH₃), 125-135 (Ar-CH), 110-120 (C-B), 60-65 (OCH₂CH₃), 20-25 (Ar-CH₃), 10-15 (OCH₂CH₃)

Key Applications in the Synthesis of Derivatives

The primary utility of this compound lies in its application as a building block in cross-coupling reactions to generate more complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[12][13] The electron-donating nature of the ethoxy and dimethyl substituents on the phenyl ring of this compound is expected to enhance its reactivity in the transmetalation step of the catalytic cycle.

G Aryl_Halide Ar-X (X = Br, I) Product Biaryl Product Aryl_Halide->Product Boronic_Acid This compound Boronic_Acid->Product Catalyst Pd(0) Catalyst Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Toluene/H2O) Solvent->Product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Reaction

This protocol is a general procedure that can be adapted for the coupling of this compound with various aryl halides.[14]

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., 4-bromoanisole) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (2.0 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add this compound, the aryl halide, Pd(PPh₃)₄, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed 4:1 mixture of toluene and water.

  • Reaction Execution:

    • Stir the reaction mixture vigorously and heat to 90-100 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Biaryl Derivatives and Their Applications

The following table outlines some hypothetical biaryl compounds that could be synthesized from this compound and their potential applications based on the known activities of similar structural motifs.

Aryl Halide Coupling PartnerResulting Biaryl DerivativePotential Application Area
4-Bromopyridine2-(2-Ethoxy-3,5-dimethylphenyl)pyridineLigands for catalysis, pharmaceutical intermediates
1-Bromo-4-nitrobenzene2-Ethoxy-3,5-dimethyl-4'-nitrobiphenylPrecursors for dyes, materials with non-linear optical properties
Methyl 4-bromobenzoateMethyl 4'-(2-ethoxy-3,5-dimethylphenyl)benzoateLiquid crystals, intermediates for bioactive molecules
2-Bromothiophene2-(2-Ethoxy-3,5-dimethylphenyl)thiopheneOrganic electronics, conducting polymers

Chan-Lam Coupling and Other Potential Derivatizations

Beyond the Suzuki-Miyaura reaction, this compound can potentially be utilized in other important transformations. The Chan-Lam coupling, for instance, enables the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, under copper catalysis. This would allow for the synthesis of arylamines and diaryl ethers, which are also important classes of compounds in medicinal chemistry and materials science.

Furthermore, the boronic acid moiety itself can be converted to other functional groups. For example, oxidation of the boronic acid can lead to the corresponding phenol, providing an alternative route to substituted phenolic compounds.

Conclusion

This compound represents a valuable, albeit underutilized, building block in synthetic chemistry. Its predicted reactivity, based on the electronic effects of its substituents, suggests that it is a promising substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The detailed synthetic and application protocols provided in this guide, derived from established chemical principles, offer a solid foundation for researchers to explore the potential of this compound in the development of novel pharmaceuticals, agrochemicals, and functional materials. The exploration of its derivatives is a promising avenue for the discovery of new molecular entities with unique properties and biological activities.

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Sources

Methodological & Application

Application Note: Precision Suzuki-Miyaura Coupling of (2-Ethoxy-3,5-dimethylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring high-fidelity protocols for the cross-coupling of (2-Ethoxy-3,5-dimethylphenyl)boronic acid . The procedures detailed below prioritize yield, reproducibility, and the suppression of common side reactions associated with sterically hindered, electron-rich boronic acids.

Executive Summary & Challenge Analysis

This compound presents a specific set of challenges in Suzuki-Miyaura cross-coupling, distinguishing it from simple phenylboronic acids.

  • Steric Hindrance (The "Ortho Effect"): The 2-ethoxy group creates significant steric bulk proximal to the boron center. This kinetically inhibits the transmetallation step, which is often the turnover-limiting step for hindered substrates.

  • Electronic Activation & Lability: The electron-donating nature of the alkoxy group (ortho) and methyl groups (meta) increases the nucleophilicity of the aryl ring. While this aids oxidative addition to some degree, it significantly increases the rate of protodeboronation (hydrolytic cleavage of the C-B bond) under basic, aqueous conditions.

  • Mechanistic Implication: Standard catalysts like Pd(PPh3)4 are often ineffective, leading to low conversion or high homocoupling. Specialized ligand systems (Buchwald dialkylbiaryl phosphines or bulky trialkylphosphines) are required to facilitate transmetallation and stabilize the oxidative addition complex.

Mechanistic Workflow & Critical Control Points

The following pathway illustrates the catalytic cycle with specific emphasis on the steric interactions of the 2-ethoxy group.

SuzukiCycle Pd0 Pd(0)-Ligand Active Species (Bulky Ligand Critical) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Aryl Halide Int1 Pd(II)-Ar-X Complex OxAdd->Int1 TransMet Transmetallation (CRITICAL BOTTLENECK) Int1->TransMet BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Activated Boronate SideRxn SIDE REACTION: Protodeboronation BaseAct->SideRxn High T / High pH Boronic (2-Ethoxy-3,5-dimethylphenyl) boronic acid Boronic->BaseAct + Base (OH-/CO3--) Int2 Diaryl-Pd(II) Complex TransMet->Int2 Steric Clash Here RedElim Reductive Elimination (Product Release) Int2->RedElim RedElim->Pd0

Figure 1: Catalytic cycle highlighting the Transmetallation bottleneck caused by the 2-ethoxy steric bulk.

Optimization Matrix: Selecting the Right System

Do not use a "one-size-fits-all" approach. Select the protocol based on your coupling partner (electrophile) and scale.

ParameterMethod A: The "Gold Standard" (Recommended)Method B: Robust/Scale-Up Method C: Anhydrous (For Sensitive Substrates)
Use Case Difficult electrophiles (Cl, hindered Br), Discovery Chem.Simple electrophiles (I, Br), Process/Scale-up.Substrates highly prone to protodeboronation.
Catalyst Pd-SPhos G3 or Pd₂(dba)₃ + SPhosPd(dppf)Cl₂·DCM Pd(OAc)₂ + PCy₃
Ligand Role SPhos creates a "pocket" for the 2-OEt group.Bidentate ligand prevents β-hydride elim (if alkyls present).Electron-rich phosphine boosts oxidative addition.
Base K₃PO₄ (2.0 - 3.0 equiv)K₂CO₃ or Cs₂CO₃K₃PO₄ (finely ground, anhydrous)
Solvent Toluene / Water (10:1) or Dioxane / WaterTHF / Water or DMFAnhydrous Toluene or Dioxane
Temp 80°C - 100°C60°C - 80°C100°C - 110°C
Success Rate >95% ~75-85%Variable

Detailed Experimental Protocols

Protocol A: High-Performance Coupling (SPhos System)

Best for: Coupling this compound with Aryl Chlorides or electron-rich Aryl Bromides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Catalyst: SPhos Pd G3 (2-5 mol%) [Alternatively: Pd₂(dba)₃ (2 mol%) + SPhos (4-8 mol%)]

  • Base: K₃PO₄ (tribasic potassium phosphate), 2.0 M aqueous solution or finely ground solid (3.0 equiv).

  • Solvent: Toluene (or 1,4-Dioxane).

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar and a septum cap) with the Aryl Halide (1.0 mmol) and Boronic Acid (1.2–1.5 mmol).

    • Note: If using solid base (K₃PO₄), add it at this stage. If using SPhos Pd G3 precatalyst, add it now.

  • Degassing: Seal the vial. Evacuate and backfill with inert gas (Nitrogen or Argon) 3 times .

    • Why? Oxygen promotes homocoupling of the boronic acid and deactivates the phosphine ligand.

  • Solvent Addition: Add degassed Toluene (4 mL) via syringe.

  • Base Addition: Add degassed 2.0 M aq. K₃PO₄ (1.5 mL, 3.0 mmol) via syringe.

    • Chemist Tip: A biphasic system (Toluene/Water) is often superior for hindered substrates as it moderates the concentration of active boronate species, reducing protodeboronation.

  • Reaction: Heat the mixture vigorously at 90–100°C for 2–12 hours.

    • Monitoring: Check by LCMS. Look for the disappearance of the halide. If the boronic acid is consumed but halide remains, add more boronic acid (0.5 equiv).

  • Workup: Cool to RT. Dilute with EtOAc and water.[1] Separate phases. Extract aqueous layer with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

Protocol B: Anhydrous Conditions (Anti-Protodeboronation)

Best for: When the boronic acid decomposes (protodeboronates) rapidly in Method A.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%) + PCy₃ (10 mol%) OR Pd(PPh₃)₄ (5-10 mol%).

  • Base: Cs₂CO₃ (3.0 equiv, anhydrous, dried in oven).

  • Solvent: Anhydrous 1,4-Dioxane.

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction vessel under vacuum and cool under Argon.

  • Charge: Add Aryl Halide, Boronic Acid, Base (Cs₂CO₃), and Catalyst inside a glovebox or under a strong counter-flow of Argon.

  • Solvent: Add anhydrous Dioxane.

  • Reaction: Heat to reflux (100°C).

    • Mechanism:[2][3][4][5] The absence of water forces the reaction to proceed via a different transmetallation pathway (oxo-palladium pathway), significantly reducing the hydrolysis of the C-B bond.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product is (2-Ethoxy-1,3-dimethylbenzene) Protodeboronation. The C-B bond hydrolyzed before coupling.Switch to Protocol B (Anhydrous). Reduce reaction temperature. Add the boronic acid in portions (slow addition) to keep its concentration low relative to the catalyst.
Low Conversion of Aryl Chloride Oxidative Addition Failure. Catalyst not active enough.Switch to SPhos or XPhos (Buchwald Ligands).[6] Increase catalyst loading to 5-10 mol%. Ensure inert atmosphere is strict.
Homocoupling of Boronic Acid Oxygen contamination or excess oxidant.Degas solvents more thoroughly (sparge with Ar for 15 mins). Reduce the amount of catalyst if using Pd(II) without pre-reduction.
Reaction Stalls at 50% Catalyst Death. Add a second portion of catalyst and ligand after 4 hours.

References

  • Buchwald, S. L. et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.

    • Rationale: Establishes SPhos and XPhos as superior ligands for sterically hindered substr
  • Fu, G. C. et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[4][7] Journal of the American Chemical Society, 2000, 122(17), 4020–4028.

    • Rationale: Validates the use of P(t-Bu)3 and PCy3 for electron-rich/hindered systems.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014, 43, 412-443.

    • Rationale: Definitive review on the mechanism of protodeboronation and transmetall
  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides."[8] In Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH, 2008.

    • Rationale: Foundational text for general Suzuki protocols.

Sources

Application Note: Protocol for Coupling (2-Ethoxy-3,5-dimethylphenyl)boronic Acid with Heteroaryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of (2-Ethoxy-3,5-dimethylphenyl)boronic acid with heteroaryl halides. This specific boronic acid presents a "perfect storm" of synthetic challenges: significant steric hindrance (ortho-ethoxy, meta-dimethyl) combined with high electron density that accelerates protodeboronation.

Successful coupling requires a catalytic system capable of rapid oxidative addition and, more importantly, facilitating transmetallation in a crowded steric environment before the boronic acid degrades. This guide moves beyond standard conditions (e.g., Pd(PPh3)4) to utilize dialkylbiarylphosphine-based precatalysts (Buchwald G2/G3) and N-heterocyclic carbene (NHC) systems.

Mechanistic Challenges & Causality

To optimize this reaction, one must understand the competing pathways at the molecular level.

The Steric-Electronic Conflict
  • Steric Hindrance: The 2-ethoxy group and the 3-methyl group create a "picket fence" around the boron atom. Standard ligands (PPh3, dppf) often fail to create a pocket large enough to accommodate this bulk during the rate-determining transmetallation step.

  • Protodeboronation (The "Leak"): The 2-ethoxy group is a strong electron donor (

    
     effect). This increases the basicity of the ipso-carbon. Under the basic aqueous conditions required for Suzuki coupling, the boronate intermediate is prone to protonation by water, cleaving the C-B bond to yield the byproduct 1-ethoxy-2,4-dimethylbenzene .
    
Visualization: The Kinetic Race

The success of this reaction depends on the rate of Transmetallation (


) exceeding the rate of Protodeboronation (

).

CatalyticCycle Pd0 Active Catalyst Pd(0)-Ligand OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd + Heteroaryl Halide TransMet Transmetallation (Steric Bottleneck) OxAdd->TransMet Slow Step Boron Boronate Complex [Ar-B(OH)3]- Boron->TransMet + Base Proto PATHWAY FAILURE: Protodeboronation (Byproduct) Boron->Proto + H2O (Fast if k_trans is slow) RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0

Figure 1: The Catalytic Cycle highlighting the critical competition between the productive Transmetallation step and the destructive Protodeboronation pathway.

Optimization Matrix

The following matrix summarizes the recommended reaction parameters based on the electronic nature of the heteroaryl halide partner.

VariableRecommendationScientific Rationale
Catalyst XPhos Pd G2 or SPhos Pd G2 These bulky, electron-rich ligands facilitate oxidative addition into deactivated heteroaryls and create a large steric pocket to accommodate the 2-ethoxy aryl group during transmetallation [1].
Base K₃PO₄ (Tribasic) Phosphate is less basic than hydroxide/alkoxides, reducing the rate of protodeboronation while still activating the boronic acid effectively [2].
Solvent 1,4-Dioxane : Water (4:1) Dioxane provides high solubility for organic intermediates; the specific 4:1 ratio balances boronate formation (needs water) vs. protodeboronation (caused by water).
Temperature 80°C - 100°C Higher temperatures are required to overcome the activation energy of the hindered transmetallation step.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Buchwald Precatalyst)

Best for: Coupling with electron-deficient heteroaryl chlorides/bromides (e.g., chloropyridines, bromopyrimidines).

Materials:

  • Heteroaryl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%) [3]

  • Base:

    
     (2.0 - 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed) and Water (degassed)

Procedure:

  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Heteroaryl Halide, Boronic Acid, XPhos Pd G2, and

    
    .
    
  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Note: Oxygen inhibition is fatal to this catalytic cycle.

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed Water (4:1 ratio) via syringe. A concentration of 0.1 M to 0.2 M relative to the halide is ideal.

  • Reaction: Place the vial in a pre-heated block at 90°C . Stir vigorously (1000 rpm).

  • Monitoring: Monitor by LCMS at 1 hour. If the boronic acid is consumed but starting halide remains, add another 0.5 equiv of boronic acid.

    • Why? The boronic acid may degrade faster than it couples. Adding it portion-wise can maintain a steady concentration.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , concentrate, and purify via flash chromatography.
    
Protocol B: Anhydrous Conditions (For Highly Unstable Substrates)

Best for: Substrates where protodeboronation is the dominant side reaction.

Concept: Use a boronate ester formed in situ or anhydrous base to minimize water contact.

Modifications:

  • Base:

    
     (Anhydrous) or 
    
    
    
    (Anhydrous, finely ground).
  • Solvent: Anhydrous n-Butanol or Toluene.

  • Additive: 3Å Molecular Sieves (optional).

Procedure:

  • Follow the setup in Protocol A.

  • Use strictly anhydrous solvents.

  • The reaction relies on the trace solubility of the inorganic base in the organic solvent or the use of n-Butanol which can facilitate the base transfer without bulk water [4].

Decision Logic & Workflow

Use this flowchart to determine the correct setup for your specific coupling partner.

Workflow Start Start: Analyze Heteroaryl Halide HalideType Is it a Chloride or Bromide? Start->HalideType Chloride Chloride (Harder to activate) HalideType->Chloride Bromide Bromide/Iodide (Easier) HalideType->Bromide CatSelect1 Use XPhos Pd G2 (3-5 mol%) Chloride->CatSelect1 CatSelect2 Use SPhos Pd G2 (1-2 mol%) Bromide->CatSelect2 ProtoCheck Is Boronic Acid Degrading? CatSelect1->ProtoCheck CatSelect2->ProtoCheck YesProto Switch to Protocol B (Anhydrous/n-BuOH) ProtoCheck->YesProto Yes NoProto Continue Protocol A (Dioxane/H2O) ProtoCheck->NoProto No

Figure 2: Decision tree for catalyst selection and protocol adjustment based on substrate reactivity and stability.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion, High SM Remaining Catalyst death or failure to oxidatively add.Switch to XPhos Pd G3 (better stability). Increase Temp to 100°C. Ensure strict Oxygen-free conditions.
Boronic Acid Consumed, Product Low Protodeboronation (Hydrolysis of C-B bond).1. Add Boronic Acid in 3 portions (0 min, 1h, 2h).2. Switch to Protocol B (Anhydrous).3. Use Microwave heating (120°C, 10 min) to outrun the degradation.
Homocoupling of Boronic Acid Oxidation of Boronic Acid.[1]Oxygen leak in the system. Check septa and gas lines. Degass solvents more thoroughly.
Formation of "Black Metal" Catalyst decomposition (Pd black precipitation).The ligand is detaching. Add 1-2 mol% of free ligand (e.g., XPhos) to stabilize the Pd species.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society, 130(29), 9642–9643.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(37), 13156–13165.

Sources

Application Note: Optimization of Base and Solvent Systems for (2-Ethoxy-3,5-dimethylphenyl)boronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Ethoxy-3,5-dimethylphenyl)boronic acid represents a challenging class of nucleophiles in Suzuki-Miyaura cross-coupling. Its reactivity is compromised by a "perfect storm" of structural features: significant steric hindrance (di-ortho substitution potential) and high electron density (ethoxy-donating effects). These factors inhibit the transmetallation step while simultaneously accelerating hydrolytic protodeboronation—the primary failure mode for this substrate.

This guide provides a rational, mechanism-driven approach to optimizing reaction conditions, moving beyond random screening to targeted protocol design. We prioritize the Buchwald-Hartwig precatalyst systems and anhydrous fluoride activation pathways to bypass standard stability issues.

Chemical Context & Mechanistic Challenges[1][2]

To optimize the reaction, one must understand the specific failure modes of this molecule.

The Steric-Electronic Conflict
  • Steric Barrier: The 2-ethoxy and 3-methyl groups create a "picket fence" around the Carbon-Boron bond. Standard palladium catalysts (

    
    ) often fail to approach the metal center for transmetallation, leading to stalled reactions.
    
  • Protodeboronation Risk: The electron-donating ethoxy group increases the electron density of the aromatic ring. In the presence of water and base, the boronic acid is susceptible to ipso-protonation, cleaving the C-B bond and yielding the unreactive arene (1-ethoxy-2,4-dimethylbenzene).

The "Water Paradox"

Classical Suzuki coupling requires water to form the reactive boronate "ate" complex (


). However, for this specific substrate, the rate of water-mediated protodeboronation (

) often exceeds the rate of transmetallation (

).

Optimization Goal: Maximize


 while minimizing 

.

Visualization: Mechanistic Pathways[3][4]

The following diagram illustrates the competition between the productive catalytic cycle and the destructive deboronation pathway.

SuzukiMechanism Substrate (2-Ethoxy-3,5-dimethylphenyl) boronic acid Boronate Boronate 'Ate' Complex (Active Nucleophile) Substrate->Boronate + Base/OH- Transmetal Transmetallation (Rate Limiting Step) Boronate->Transmetal + Pd_OxAdd Deboron Protodeboronation (Dead End Byproduct) Boronate->Deboron + H2O / Heat (Fast for e- rich rings) Pd_OxAdd L-Pd(II)-Ar-X (Oxidative Addition Complex) Product Biaryl Product Transmetal->Product Reductive Elimination

Figure 1: The competitive landscape between productive coupling and hydrolytic decomposition.

Optimization Strategy: Base & Solvent Selection[5][6][7]

The choice of base and solvent must be coupled.[1] Treating them as independent variables often leads to false negatives in screening.

Solvent Systems

For this substrate, standard aqueous mixtures (DMF/Water) are often too aggressive.

Solvent SystemPolarityWater MiscibilitySuitabilityNotes
1,4-Dioxane ModerateHighHigh Excellent solubility for boronic acids; moderates base strength.
Toluene LowLowMedium Good for biphasic systems; protects boronic acid in the organic phase until reaction.
THF ModerateHighHigh Ideal for anhydrous fluoride conditions (Method B).
DMF/DMA HighHighLow Often accelerates protodeboronation due to high solubility of hydroxide bases.
Base Selection

We recommend avoiding hydroxides (


) due to their aggression.
  • Primary Recommendation: Potassium Phosphate (

    
    ) .[2] It provides a "buffering" effect. It is strong enough to activate the boronic acid but less prone to causing rapid hydrolysis than carbonate or hydroxide bases.
    
  • Anhydrous Alternative: Cesium Fluoride (CsF) . In the absence of water, fluoride activates the boronic acid to form a fluoroboronate species, which undergoes transmetallation without susceptibility to hydrolytic deboronation.

Experimental Protocols

Method A: The "Buchwald" Standard (Biphasic)

Best for: Reactions where the coupling partner is relatively reactive (Aryl Bromides/Iodides).

  • Catalyst Prep: Charge a reaction vial with

    
      (1.0 mol%) and SPhos  (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2.0 mol%) or XPhos  (2.0 mol%).
    
    • Why: SPhos and XPhos are bulky, electron-rich ligands designed to facilitate oxidative addition and, crucially, create space for the bulky boronic acid during transmetallation [1].

  • Substrate Loading: Add Aryl Halide (1.0 equiv) and this compound (1.2 - 1.5 equiv).

    • Note: Use excess boronic acid to account for some inevitable deboronation.

  • Base & Solvent: Add

    
      (2.0 - 3.0 equiv) followed by Toluene  and Water  in a 10:1 ratio (0.2 M concentration wrt halide).
    
    • Crucial: Do not use 1:1 mixtures. Keep water volume low.

  • Reaction: Seal and heat to 100°C for 12-18 hours.

Method B: Anhydrous Fluoride Activation

Best for: Highly unstable boronic acids or extremely hindered electrophiles where Method A fails.

  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Loading: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv),

    
      (2 mol%), and SPhos  (4 mol%).
    
  • Base: Add Cesium Fluoride (CsF) (3.0 equiv).

    • Tip: CsF is hygroscopic. Weigh it quickly or use a glovebox.

  • Solvent: Add anhydrous 1,4-Dioxane or THF .

  • Reaction: Heat to 80-100°C .

    • Mechanism:[3][4][5][1] The Fluoride anion binds to Boron, creating

      
      . This species transmetallates effectively but cannot undergo hydrolytic protodeboronation because no water is present [2].
      

Decision Logic for Optimization

Use this flowchart to guide your specific experimental design.

OptimizationLogic Start Start Optimization CheckHalide Is the Coupling Partner Sterically Hindered? Start->CheckHalide HinderedYes Yes (Ortho-substituted) CheckHalide->HinderedYes Difficult HinderedNo No (Para/Meta) CheckHalide->HinderedNo Standard ProtocolA Method A: Toluene/H2O (10:1) Base: K3PO4 Ligand: SPhos/XPhos HinderedYes->ProtocolA Try first HinderedNo->ProtocolA TestRun Run Test Reaction (LCMS) ProtocolA->TestRun ProtocolB Method B: Anhydrous Dioxane Base: CsF Ligand: Pd-PEPPSI-IPr ResultCheck Analyze Failure Mode TestRun->ResultCheck ModeDeboron Major Product: Deboronated Arene ResultCheck->ModeDeboron ModeStall Major Product: Unreacted Halide ResultCheck->ModeStall SwitchAnhydrous Switch to Method B (Remove Water) ModeDeboron->SwitchAnhydrous IncreaseTemp Increase Temp or Switch to Pd-PEPPSI ModeStall->IncreaseTemp

Figure 2: Decision tree for selecting and troubleshooting reaction conditions.

Self-Validating Troubleshooting

To ensure scientific integrity, every failed reaction must yield data. Do not simply discard "black tar." Analyze the crude mixture via LCMS to diagnose the root cause:

  • Scenario: High Protodeboronation (>30%)

    • Diagnosis: The catalytic cycle is too slow relative to hydrolysis.

    • Fix: You must accelerate transmetallation (switch to SPhos or Pd-PEPPSI-IPr ) OR remove water completely (Switch to Method B with CsF).

  • Scenario: Homocoupling of Boronic Acid

    • Diagnosis: Oxidative addition is the rate-limiting step (the catalyst is waiting for the halide).

    • Fix: Change the halide (Br

      
       I) or increase catalyst loading.
      
  • Scenario: Unreacted Starting Material (No Pd black)

    • Diagnosis: Catalyst poisoning or inactive precatalyst.

    • Fix: Ensure thorough degassing (Oxygen kills active Pd(0)). Switch to a precatalyst like Pd(dba)2 which generates Pd(0) more reliably than Pd(OAc)2 in these conditions.

References

  • Buchwald, S. L., et al. (2002). "A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls."[6][7] Journal of the American Chemical Society.[6][7]

  • Wright, S. W., et al. (1994). "Fluoride-mediated boronic acid coupling reactions." Journal of Organic Chemistry.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.

  • Yoneda Labs. (2023). "Suzuki-Miyaura cross-coupling: Practical Guide."

Sources

Application Notes and Protocols: Preparation of Boronate Esters from (2-Ethoxy-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of boronate esters from (2-Ethoxy-3,5-dimethylphenyl)boronic acid. Boronate esters are pivotal intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and are increasingly utilized in medicinal chemistry and materials science.[1][2][3] This guide delves into the underlying chemical principles, offers detailed, field-proven protocols for the preparation of pinacol boronate esters, and discusses critical experimental parameters and characterization techniques. By explaining the causality behind experimental choices, this document aims to empower researchers to not only replicate these procedures but also to adapt and troubleshoot them for their specific applications.

Introduction: The Significance of Boronate Esters

Boronic acids and their corresponding esters are a cornerstone of modern organic chemistry. Their stability, ease of handling, and broad functional group tolerance make them indispensable reagents.[4][5] The conversion of a boronic acid to a boronate ester is often a crucial step to enhance stability, facilitate purification, and modulate reactivity. Boronate esters are generally less polar and less prone to dehydration and trimerization (formation of boroxines) compared to their parent boronic acids.[6]

This compound is a valuable building block, incorporating both steric bulk and electronic features that can influence the outcome of subsequent reactions. Its conversion to a boronate ester, such as the commonly used pinacol ester, renders it a more robust and versatile coupling partner in complex molecule synthesis.[7] These derivatives are instrumental in the construction of biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[3]

The Chemistry of Boronate Ester Formation

The formation of a cyclic boronate ester from a boronic acid and a diol, such as pinacol (2,3-dimethyl-2,3-butanediol), is a reversible esterification reaction.[8][9] The reaction is typically driven to completion by the removal of water, often through azeotropic distillation or the use of a dehydrating agent.

The mechanism involves the interaction of the boronic acid's Lewis acidic boron center with the hydroxyl groups of the diol.[9][10] The equilibrium between the trigonal planar boronic acid and the tetrahedral boronate species plays a key role.[9] While historically it was believed that the anionic boronate was more reactive, recent studies suggest that the preferred pathway for esterification is often the addition of the diol to the neutral boronic acid.[9]

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation of the pinacol boronate ester of this compound. The choice of pinacol as the diol is due to the high stability of the resulting five-membered dioxaborolane ring.

Method 1: Azeotropic Dehydration

This is a classic and highly effective method for driving the esterification equilibrium towards the product by removing water.

Materials:

  • This compound

  • Pinacol

  • Toluene (or another suitable solvent that forms an azeotrope with water, e.g., benzene)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add this compound (1.0 equivalent).

  • Reagent Addition: Add pinacol (1.0 - 1.2 equivalents) to the flask. A slight excess of the diol can help drive the reaction to completion.

  • Solvent Addition: Add a sufficient volume of toluene to dissolve the starting materials upon heating and to fill the Dean-Stark trap.

  • Reaction: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill, and water will collect in the Dean-Stark trap. Continue refluxing until no more water is collected, which typically takes 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can often be used directly in the next step. If purification is necessary, it can be achieved by recrystallization or column chromatography on silica gel.

Method 2: Use of a Dehydrating Agent

This method is suitable for smaller-scale reactions or when a Dean-Stark apparatus is not available.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and pinacol (1.0 - 1.2 equivalents).

  • Solvent and Dehydrating Agent: Add an anhydrous solvent (e.g., THF) and a dehydrating agent such as anhydrous MgSO₄ or activated molecular sieves.[6]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy. The reaction is typically complete within 2-5 hours.[6]

  • Work-up:

    • Filter the reaction mixture to remove the dehydrating agent.

    • Wash the solid residue with a small amount of the anhydrous solvent.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting crude product can be purified if necessary.

Data Presentation: Expected Yields and Purity
MethodTypical YieldPurity (before purification)Notes
Azeotropic Dehydration>90%HighGenerally provides a cleaner product.
Dehydrating Agent85-95%Good to HighEfficiency depends on the activity of the dehydrating agent.

Characterization of the Boronate Ester

Proper characterization is essential to confirm the successful synthesis of the desired boronate ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most informative technique. Expect to see the disappearance of the broad singlet corresponding to the B(OH)₂ protons of the boronic acid. New signals will appear for the methyl groups of the pinacol moiety, typically as a sharp singlet around 1.3 ppm.[11] The aromatic and ethoxy protons of the (2-Ethoxy-3,5-dimethylphenyl) group will also be present with their characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon atoms of the pinacol group will give rise to new signals, with the quaternary carbons attached to oxygen appearing around 83-84 ppm.[11]

  • ¹¹B NMR: This technique is particularly useful for observing the boron environment directly.[1][12] Boronic acids typically show a broad signal around 28-33 ppm. Upon formation of the pinacol ester, this signal will shift to a sharper peak in the range of 20-25 ppm, indicative of a tricoordinate boron atom in an ester environment.[13] The significant difference in chemical shift between tricoordinated and tetracoordinated boron allows for the discrimination between these geometries.[1]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the synthesized boronate ester. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can be employed.

Visualization of the Workflow

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: this compound + Pinacol method1 Method 1: Azeotropic Dehydration (Toluene, Reflux, Dean-Stark) start->method1 method2 Method 2: Dehydrating Agent (Anhydrous Solvent, RT) start->method2 workup Solvent Removal method1->workup method2->workup purification Purification (if necessary) (Recrystallization or Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis product Final Product: (2-Ethoxy-3,5-dimethylphenyl)pinacol boronate ester analysis->product

Caption: General experimental workflow for the synthesis of (2-Ethoxy-3,5-dimethylphenyl)pinacol boronate ester.

Reaction Mechanism Diagram

reaction_mechanism boronic_acid R-B(OH)₂ This compound intermediate Intermediate boronic_acid->intermediate + Pinacol pinacol HO-C(CH₃)₂-C(CH₃)₂-OH Pinacol pinacol->intermediate boronate_ester R-B(O-C(CH₃)₂)₂ Pinacol Boronate Ester intermediate->boronate_ester - 2 H₂O water 2 H₂O intermediate->water

Caption: Simplified reaction mechanism for the formation of a pinacol boronate ester.

Applications in Drug Development and Organic Synthesis

The resulting (2-Ethoxy-3,5-dimethylphenyl)pinacol boronate ester is a versatile intermediate for various carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Suzuki-Miyaura Cross-Coupling: This is the most prominent application, where the boronate ester is coupled with aryl or vinyl halides/triflates in the presence of a palladium catalyst and a base to form biaryl compounds.[2][3] The steric and electronic properties of the (2-Ethoxy-3,5-dimethylphenyl) moiety can be leveraged to control selectivity and reactivity in these couplings.[7][14]

  • Chan-Lam Coupling: This copper-catalyzed reaction allows for the formation of C-N and C-O bonds, providing access to arylamines, ethers, and phenols.[15]

  • Other Cross-Coupling Reactions: Boronate esters can participate in a variety of other cross-coupling reactions, expanding their synthetic utility.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the starting materials are pure and the solvent is anhydrous. For the azeotropic method, check for leaks in the Dean-Stark apparatus. For the dehydrating agent method, use freshly activated molecular sieves or anhydrous MgSO₄. A slight excess of the diol can also be beneficial.

  • Hydrolysis of the Product: Boronate esters can be susceptible to hydrolysis, especially under acidic or basic conditions.[16] It is advisable to perform work-ups under neutral conditions and to store the final product in a dry environment.

  • Purification Challenges: While many boronate esters can be used crude, purification by column chromatography can sometimes lead to decomposition on silica gel. Using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this issue.

Conclusion

The preparation of boronate esters from this compound is a straightforward yet critical transformation for accessing a versatile class of synthetic intermediates. By understanding the underlying principles and following the detailed protocols provided, researchers can reliably synthesize these valuable compounds for their applications in drug discovery, materials science, and organic synthesis. The choice between azeotropic dehydration and the use of a dehydrating agent will depend on the scale of the reaction and the available equipment, with both methods providing high yields of the desired product. Careful characterization, particularly using NMR spectroscopy, is paramount to ensure the identity and purity of the synthesized boronate ester.

References

  • ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters - Books. (2015, November 12). Vertex AI Search.
  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed. (2019, September 15). PubMed.
  • The mechanism of boronic acid esters transesterification. Reprinted... - ResearchGate.ResearchGate.
  • Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives | Organic Process Research & Development - ACS Publications. (2008, September 19). ACS Publications.
  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines - Organic Syntheses. (2020, October 1). Organic Syntheses.
  • Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02999B - The Royal Society of Chemistry. (2024, October 17). The Royal Society of Chemistry.
  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF - ResearchGate.ResearchGate.
  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship.eScholarship.
  • Identification and Characterization of Sugar-Borate Ester Complexes Formed by Reaction of Calcium and - Process NMR Associates.Process NMR Associates.
  • Chemistry Of Boronic Esters - AA Blocks. (2019, October 31). AA Blocks.
  • Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids - PubMed. (2022, April 6). PubMed.
  • Arylboronic acid or boronate synthesis - Organic Chemistry Portal.Organic Chemistry Portal.
  • Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation - Research Explorer - The University of Manchester. (2014). The University of Manchester.
  • Boronic acid mono- and diesters of the aldopentoses. (2009, December 4).
  • Direct Synthesis of Arylboronic Pinacol Esters from Arylamines - The Royal Society of Chemistry. (2014, January 25). The Royal Society of Chemistry.
  • Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange - PMC.PMC.
  • US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal - Google Patents.Google Patents.
  • boronic esters - Organic Syntheses Procedure.Organic Syntheses.
  • Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives - Sciforum.Sciforum.
  • SYNTHESIS METHOD FOR BORONIC ACID ESTER COMPOUND, AND SODIUM SALT OF BORONIC ACID ESTER COMPOUND AND SYNTHESIS METHOD THEREFOR - - European Publication Server web service. (2020, November 25). European Publication Server.
  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications - SciSpace.SciSpace.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC.PMC.
  • Cross-coupling reaction of boronate ester 373 - ResearchGate.ResearchGate.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate. (2025, September 27). ResearchGate.
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Revolutionizing Biaryl Synthesis: A Guide to Microwave-Assisted Suzuki-Miyaura Coupling with (2-Ethoxy-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of Microwave Chemistry and Boronic Acids in Modern Drug Discovery

In the fast-paced landscape of pharmaceutical and materials science, the demand for rapid, efficient, and environmentally conscious synthetic methodologies is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1] By directly coupling microwave energy with the polar molecules in a reaction mixture, MAOS provides rapid and uniform heating, leading to dramatically reduced reaction times, increased product yields, and often, higher product purity.[2][3][4] This green chemistry approach minimizes energy consumption and reduces the need for hazardous solvents, aligning with the principles of sustainable chemical development.[1][2]

Concurrently, boronic acids and their derivatives have become indispensable building blocks in medicinal chemistry, largely due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6] This powerful carbon-carbon bond-forming reaction allows for the synthesis of complex biaryl and heteroaryl structures, which are privileged motifs in a vast array of pharmaceuticals.[7][8][9] The stability, low toxicity, and commercial availability of a wide range of boronic acids make them ideal reagents for drug discovery and development programs.[6]

This application note provides a comprehensive guide to the microwave-assisted Suzuki-Miyaura coupling of a specialized building block, (2-Ethoxy-3,5-dimethylphenyl)boronic acid . The sterically hindered nature and electronic properties of this reagent make it a valuable tool for accessing novel chemical space. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer insights into reaction optimization for researchers, scientists, and drug development professionals.

Mechanistic Insights: Why Microwaves Accelerate the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Microwave irradiation dramatically accelerates this process through several mechanisms:

  • Efficient Dielectric Heating: Polar solvents and reagents in the reaction mixture absorb microwave energy directly, leading to rapid and uniform heating that bypasses the thermal conductivity limitations of the reaction vessel.[10] This rapid temperature elevation significantly increases the rates of all steps in the catalytic cycle.

  • Overcoming Activation Barriers: The high temperatures achievable in sealed microwave vials (often exceeding the solvent's boiling point at atmospheric pressure) provide the necessary energy to overcome the activation barriers of the reaction, particularly the often rate-limiting oxidative addition and reductive elimination steps.[11]

  • Enhanced Catalyst Activity: Some studies suggest that microwave irradiation can directly interact with and enhance the activity of metallic catalysts, leading to faster turnover and improved efficiency.

The combination of these effects results in reaction times being reduced from hours or even days to mere minutes, a significant advantage in high-throughput screening and lead optimization campaigns.[4]

Experimental Workflow: A Visual Guide

The following diagram outlines the typical workflow for performing a microwave-assisted Suzuki-Miyaura coupling reaction.

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification prep1 Weigh this compound, aryl halide, base, and catalyst. prep2 Add reagents to a microwave reaction vial. prep1->prep2 prep3 Add degassed solvent(s). prep2->prep3 prep4 Seal the vial with a septum cap. prep3->prep4 react1 Place the vial in the microwave reactor cavity. prep4->react1 react2 Set reaction parameters: Temperature, Time, Power. react1->react2 react3 Initiate microwave irradiation. react2->react3 workup1 Cool the reaction mixture to room temperature. react3->workup1 workup2 Quench the reaction (e.g., with water). workup1->workup2 workup3 Extract the product with an organic solvent. workup2->workup3 workup4 Dry, filter, and concentrate the organic phase. workup3->workup4 workup5 Purify the crude product (e.g., by column chromatography). workup4->workup5

Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the coupling of this compound with an aryl halide. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhosPdG2)[12][13]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, or DMF)[13][14]

  • Microwave reaction vials (e.g., 2-5 mL or 10-20 mL) with septum caps

  • Microwave synthesizer

Procedure:

  • Reagent Preparation: To a microwave reaction vial, add this compound (typically 1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the chosen base (2.0-3.0 equivalents), and the palladium catalyst (typically 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system to the vial to achieve a suitable concentration (typically 0.1-0.5 M).

  • Vial Sealing: Securely seal the vial with a septum cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Set the desired reaction temperature and time (see table below for starting conditions). It is recommended to use temperature control for better reproducibility.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of a small aliquot of the reaction mixture.

  • Work-up:

    • Once the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with water and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Recommended Starting Conditions for Reaction Optimization

The optimal conditions for a Suzuki-Miyaura coupling can vary significantly depending on the specific substrates used. The following table provides a range of commonly employed conditions that can serve as a starting point for optimization.[12][13][14][15]

ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst (mol%) Pd(PPh₃)₄ (3-5%)Pd(dppf)Cl₂ (2-3%)XPhosPdG2 (1-2%)[12]PEPPSI-iPr (1%)[16]
Base K₂CO₃ (2 equiv.)Cs₂CO₃ (2 equiv.)K₃PO₄ (3 equiv.)Ba(OH)₂ (2 equiv.)[14]
Solvent System 1,4-Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (4:1:1)DMFSolvent-free[16]
Temperature (°C) 100-120130-150130110
Time (min) 10-2015-305-1510

Causality in Experimental Choices: A Deeper Dive

  • Choice of Catalyst: The selection of the palladium catalyst and its associated ligand is crucial. For sterically hindered substrates like this compound or ortho-substituted aryl halides, bulky electron-rich phosphine ligands (such as XPhos) are often employed to promote the oxidative addition and reductive elimination steps.[12]

  • Role of the Base: The base is required to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent System Considerations: A mixture of an organic solvent and water is commonly used to dissolve both the organic reactants and the inorganic base. The choice of solvent can also influence the heating efficiency in the microwave. For some applications, solvent-free conditions offer a greener alternative.[16]

  • Temperature and Time: These parameters are interdependent. Higher temperatures generally lead to shorter reaction times. Microwave synthesis allows for precise temperature control, which is critical for minimizing side reactions such as protodeboronation.[17]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex1 R¹-Pd(II)L_n-X pd0->pd_complex1 R¹-X oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)L_n-R² pd_complex1->pd_complex2 [R²-B(OH)₃]⁻ transmetalation Transmetalation pd_complex2->pd0 R¹-R² product R¹-R² reductive_elimination Reductive Elimination aryl_halide R¹-X boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Powerful Tool for Accelerated Synthesis

The combination of microwave-assisted synthesis and the versatility of this compound offers a powerful and efficient platform for the construction of novel biaryl compounds. The protocols and guidelines presented herein provide a solid foundation for researchers to explore new chemical entities with applications in drug discovery, materials science, and beyond. The significant reduction in reaction times and the potential for improved yields underscore the value of this technology in modern chemical synthesis.[3][11]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). Vertex AI Search.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI.
  • Importance of Microwave Heating in Organic Synthesis. (2019, January 2). Advanced Journal of Chemistry, Section A.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12). PDF.
  • specific effects of microwave - Solid supported reaction. Vertex AI Search.
  • Nun, P., Martinez, J., & Lamaty, F. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett, 1761-1764.
  • Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones. PMC - NIH.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. (2004, March 27).
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). MDPI.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... (2021, January 4). RSC Advances (RSC Publishing).
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013, January 25). MDPI.
  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Vertex AI Search.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021, March 30). Semantic Scholar.
  • One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. (2024, September 12). PMC.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.
  • Simple Synthesis Method Yields Boronic Acid-Based Drugs. (2017, April 20). Vertex AI Search.
  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
  • Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and A. Vertex AI Search.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules ? (2020). ChemRxiv.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Microwave Assisted Organic Synthesis. Vertex AI Search.
  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022, April 19). MDPI.

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Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Coupling of (2-Ethoxy-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and process development professionals who are working with sterically demanding substrates, such as (2-Ethoxy-3,5-dimethylphenyl)boronic acid. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome the unique challenges posed by steric hindrance in these critical C-C bond forming reactions.

Troubleshooting Guide: Overcoming Low Yields and Sluggish Reactions

The coupling of this compound presents a classic case of steric hindrance impacting reaction efficiency. The ortho-ethoxy group, in conjunction with the two meta-methyl groups, significantly crowds the boron center. This congestion can impede several key steps in the Suzuki-Miyaura catalytic cycle, leading to common issues like low conversion, slow reaction rates, and the formation of undesired byproducts.

Below is a systematic guide to diagnosing and resolving these challenges.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Low to No Conversion of Starting Materials 1. Inefficient Oxidative Addition: The steric bulk of the boronic acid's substituents hinders the approach of the palladium catalyst to the aryl halide.[1] 2. Catalyst Inactivity: The chosen palladium source and ligand combination may not be robust enough to overcome the high activation energy barrier associated with hindered substrates.[2]1. Enhance Catalyst Reactivity:     a. Switch to Bulky, Electron-Rich Ligands: Employ ligands like SPhos, XPhos, or RuPhos. These ligands promote the formation of a more reactive, coordinatively unsaturated Pd(0) species, which is crucial for efficient oxidative addition with challenging substrates.[3]     b. Utilize Modern Pre-catalysts: Buchwald G3/G4 or PEPPSI-type pre-catalysts are designed for rapid generation of the active Pd(0) catalyst, which is particularly beneficial for sterically demanding couplings.[1]
Significant Formation of Homocoupled Byproducts 1. Pd(II) Mediated Homocoupling: The presence of Pd(II) species, either from the initial pre-catalyst or due to oxidative degradation, can catalyze the homocoupling of the boronic acid. 2. Slow Transmetalation: If the transmetalation step is slow due to steric hindrance, the lifetime of the Pd(II)-aryl halide intermediate increases, providing more opportunity for side reactions.1. Optimize Catalyst System:     a. Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the initial concentration of Pd(II).     b. Ensure Anaerobic Conditions: Rigorous degassing (e.g., via freeze-pump-thaw cycles or argon sparging) is critical to prevent oxygen from oxidizing the active Pd(0) catalyst to Pd(II).[4]
Protodeboronation of Boronic Acid 1. Instability of the Boronic Acid: this compound, like many boronic acids, can be susceptible to protodeboronation (cleavage of the C-B bond), especially at elevated temperatures and in the presence of water and base.[5][6]1. Modify Reaction Conditions:     a. Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker bases like K₃PO₄, Cs₂CO₃, or even KF.[7][8]     b. Employ Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive amounts can promote protodeboronation. Using anhydrous solvents may be advantageous.     c. Convert to a More Stable Boronate Ester: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can slowly release the boronic acid under the reaction conditions, minimizing its decomposition.[6][9]
Reaction Stalls at Partial Conversion 1. Catalyst Decomposition: The catalyst may not be stable enough to survive the prolonged reaction times and/or higher temperatures often required for hindered couplings.[1] 2. Product Inhibition: The sterically bulky biaryl product may coordinate to the palladium center and inhibit further catalytic turnover.1. Improve Catalyst Longevity and Turnover:     a. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes be sufficient to drive the reaction to completion.     b. Screen Different Ligands: Some ligand architectures are inherently more robust and resistant to degradation under thermal stress.     c. Consider a Different Solvent: Solvents like dioxane or toluene are often effective for these types of reactions.[7][10]

Frequently Asked Questions (FAQs)

Q1: Why is the choice of ligand so critical for coupling this compound?

A1: The ligand plays a multifaceted role in the Suzuki-Miyaura catalytic cycle. For sterically hindered substrates, the ligand's properties are paramount. Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos), are highly effective for several reasons.[11][3] Their steric bulk promotes the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step.[2] The electron-donating nature of these ligands increases the electron density on the palladium center, which also facilitates oxidative addition and can accelerate the final reductive elimination step to release the biaryl product.[2][12]

Q2: Can I use a standard catalyst like Pd(PPh₃)₄ for this type of hindered coupling?

A2: While Pd(PPh₃)₄ is a versatile catalyst for many Suzuki couplings, it often proves inefficient for highly sterically demanding partners. The relatively smaller cone angle of triphenylphosphine compared to modern bulky phosphine ligands may not be sufficient to promote the necessary reactivity. Furthermore, at the higher temperatures that may be required, the dissociation of PPh₃ can lead to the formation of palladium black and catalyst deactivation. For challenging couplings, purpose-built catalysts and ligands are strongly recommended.[1]

Q3: What is the role of the base, and why is a weaker base sometimes better?

A3: The base is essential for activating the boronic acid in the transmetalation step.[8] It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center. However, a base that is too strong or too nucleophilic can promote undesired side reactions, most notably protodeboronation.[5] For sensitive substrates like ortho-substituted arylboronic acids, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ often provide a better balance between efficient transmetalation and minimizing substrate decomposition.[7]

Q4: My reaction requires high temperatures (e.g., >100 °C) to proceed. Is this normal, and what are the risks?

A4: Yes, it is common for Suzuki-Miyaura couplings involving sterically hindered substrates to require elevated temperatures to overcome the higher activation energies of the oxidative addition and reductive elimination steps.[13][14] However, high temperatures increase the risk of several side reactions, including protodeboronation of the boronic acid and thermal decomposition of the catalyst.[1][6] If high temperatures are necessary, it is crucial to use a thermally stable ligand and to rigorously deoxygenate the reaction mixture to prolong the catalyst's lifetime.

Q5: How can I be sure that my boronic acid is pure and not contributing to the problem?

A5: The quality of the boronic acid is critical. Boronic acids can dehydrate to form boroxines or undergo decomposition upon storage.[4] It is advisable to check the purity of your this compound by ¹H NMR before use. If significant impurities or boroxine formation are detected, purification by recrystallization may be necessary. Alternatively, converting the boronic acid to a more stable derivative, such as a pinacol or MIDA ester, can ensure consistent quality and reactivity.[6]

Visualizing the Catalytic Cycle and Key Challenges

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the steps that are most affected by steric hindrance.

Suzuki_Miyaura_Cycle cluster_caption Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OA_Complex Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Often Rate-Limiting, Hindered by Sterics) PdII Ar¹-Pd(II)-X (Aryl Halide Complex) OA_Complex->PdII Trans_Complex Transmetalation Complex PdII->Trans_Complex Transmetalation (Slowed by Sterics) PdII_Biaryl Ar¹-Pd(II)-Ar² (Diaryl Complex) Trans_Complex->PdII_Biaryl PdII_Biaryl->Pd0 Product Ar¹-Ar² (Coupled Product) PdII_Biaryl->Product Reductive Elimination (Hindered by Sterics) Aryl_Halide Ar¹-X Aryl_Halide->OA_Complex + Ar¹-X Boronic_Acid Ar²-B(OH)₂ Boronic_Acid->Trans_Complex + Ar²-B(OR)₃⁻ Base Base Base->Boronic_Acid Activation

Caption: Suzuki-Miyaura Catalytic Cycle

Optimized Protocol for a Sterically Hindered Coupling

This protocol provides a robust starting point for the coupling of this compound with a representative aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be required for different coupling partners.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • SPhos Precatalyst (G3) (2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), SPhos Precatalyst (0.02 equiv), and potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 10:1 to 5:1 ratio, to achieve a final concentration of ~0.1 M with respect to the limiting reagent).

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10 minutes.

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

This guide is intended to provide expert-level support for your research. Should you encounter challenges not addressed here, we encourage you to consult the primary literature and consider further screening of catalysts, ligands, and reaction conditions.

References
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022). RSC Publishing. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Available at: [Link]

  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (2005). The Journal of Organic Chemistry. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. (2013). Semantic Scholar. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Available at: [Link]

  • Atroposelective Suzuki–Miyaura Coupling Toward Axially Chiral Biaryls: Mechanistic Insight. (n.d.). ResearchGate. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. Available at: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). ResearchGate. Available at: [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016). Reddit. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society. Available at: [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PMC. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Available at: [Link]

  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Available at: [Link]

  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. (1992). Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Handling & Storage of (2-Ethoxy-3,5-dimethylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It prioritizes the practical management of the boroxine-boronic acid equilibrium, specifically tailored for (2-Ethoxy-3,5-dimethylphenyl)boronic acid .

Reference ID: CAS 850568-07-9 | Doc Version: 2.4 Department: Chemical Stability & Application Science

Executive Summary: The "Dryness" Paradox

User Query: How do I store this reagent to prevent boroxine formation?

Short Answer: You likely cannot prevent it entirely during long-term storage, nor should you prioritize it over chemical stability.

The Technical Reality: Boronic acids exist in a dynamic equilibrium with their cyclic trimer anhydrides (boroxines).[1] This process is driven by thermodynamics.



For This compound , the ortho-ethoxy and meta-methyl groups provide steric bulk and electron donation. While these substituents stabilize the C-B bond against oxidation, they do not stop dehydration.

  • Storage Dilemma: To prevent boroxine (anhydride) formation, the environment must be humid. However, moisture accelerates protodeboronation (cleavage of the C-B bond), which is irreversible and destroys the reagent.

  • Recommendation: Store to prevent decomposition (Cold/Dry), and manage the boroxine formation via analytical verification and stoichiometry adjustment.

The Equilibrium Mechanism

Understanding the drivers of this transformation is critical for experimental design.

BoroxineEquilibrium Acid (2-Ethoxy-3,5-dimethylphenyl) boronic acid (Monomer) Boroxine Boroxine (Cyclic Trimer) Acid->Boroxine Dehydration (Vacuum, Heat, Desiccator) Boroxine->Acid Hydrolysis (Atmospheric Moisture, Aqueous Solvents) Water H₂O

Figure 1: The reversible dehydration cycle.[2] Note that "drying" the reagent to remove water actually catalyzes the formation of the boroxine impurity.

Storage & Handling Protocols

Primary Storage Protocol (Long-Term)

To maximize the lifespan of the C-B bond (the priority) while minimizing boroxine conversion:

ParameterRecommended ConditionScientific Rationale
Temperature -20°C (Freezer) Low temperature kinetically slows both dehydration (boroxine formation) and protodeboronation.
Atmosphere Inert (Argon/Nitrogen) Prevents oxidation, though this specific molecule is relatively electron-rich and stable to air.
Container Tightly Sealed Glass/Poly Prevents the escape of trace water vapor. If water cannot leave the system, the equilibrium cannot shift fully to the boroxine.
Desiccants Avoid Strong Desiccants Do not store in a desiccator with P₂O₅ or under high vacuum for extended periods. This actively drives the reaction to the trimer.
The "Re-Hydration" Protocol (Troubleshooting)

If your material has converted to boroxine (indicated by melting point depression or NMR), you can revert it before use.

  • Solvent Choice: Dissolve the material in a solvent mixture containing water (e.g., THF/Water or Acetone/Water).

  • Agitation: Stir at room temperature for 30 minutes. The high concentration of water forces the equilibrium back to the monomer (Acid).

  • Recovery: Precipitate by adding a non-polar solvent (like Hexanes) if applicable, or use directly in aqueous cross-coupling conditions (Suzuki-Miyaura), where the base/water mixture will hydrolyze the boroxine in situ.

Analytical Troubleshooting Guide

Scenario: You are setting up a Suzuki coupling, but the yield is consistently 10-15% lower than calculated.

Root Cause: You weighed the reagent assuming it was 100% Boronic Acid (MW ~194 g/mol ), but it was partially Boroxine (MW ~528 g/mol , or ~176 g/mol per boron unit). You effectively under-loaded the boron species.

Diagnostic Workflow

AnalysisWorkflow Start Sample Analysis NMR Run 1H NMR (DMSO-d6 + D2O) Start->NMR Decision Is Peak Splitting Observed? NMR->Decision BoroxinePresent Boroxine Present (Anhydride) Decision->BoroxinePresent Yes (Multiple sets) PureAcid Pure Acid Decision->PureAcid No (Clean peaks) Calc Calculate 'Active Boron' Stoichiometry BoroxinePresent->Calc PureAcid->Calc Action Adjust Reaction Mass (Use +10% Excess) Calc->Action

Figure 2: Decision tree for verifying reagent composition prior to sensitive stoichiometric reactions.

NMR Interpretation Guide

When analyzing this compound:

  • Solvent Effect: Use DMSO-d₆ with a drop of D₂O . The D₂O ensures rapid exchange of the B-OH protons, collapsing the boroxine/acid mixture into a single average set of peaks (usually the acid form). This simplifies purity checks.

  • Dry CDCl₃: If you run in dry chloroform, you will see distinct peaks for the monomer and the trimer. The boroxine protons (Ar-H) typically appear slightly downfield (higher ppm) compared to the acid due to the electron-withdrawing nature of the boroxine ring.

  • 11B NMR:

    • Boronic Acid: ~30 ppm (Broad).[2]

    • Boroxine: ~33 ppm (Broad).

Frequently Asked Questions (FAQs)

Q: Can I use the boroxine form directly in my Suzuki coupling? A: Yes. In 95% of cross-coupling reactions (which use aqueous base like K₂CO₃/H₂O), the boroxine hydrolyzes instantly back to the boronic acid/boronate species.

  • Correction: You must adjust the molecular weight calculation. Treat the boroxine as "3 equivalents of Boron."

Q: Why does the melting point vary so much? A: Boronic acids often do not have a sharp melting point. They undergo dehydration during the melting point test.

  • Observation: You might see "softening" at one temp (dehydration) and melting at a higher temp (boroxine melting). Do not use MP as a primary purity standard for this class of compounds.

Q: Does the 2-ethoxy group make this molecule more stable? A: Yes, compared to phenylboronic acid. The ortho-ethoxy group provides steric protection to the boron center, slowing the rate of nucleophilic attack (and thus protodeboronation). However, it may also participate in intramolecular hydrogen bonding with the B-OH groups, which can create confusing NMR signals but generally aids in monomer stability.

Q: I stored it in a vacuum oven and it turned into a hard rock. Why? A: You dehydrated it completely to the boroxine. The crystal lattice changed. To fix this, grind it to a powder and let it sit in a standard atmosphere (or recrystallize from moist solvent) to regain the free-flowing acid powder.

References & Authority

  • Boroxine-Boronic Acid Equilibrium Mechanism

    • Title: The Boroxine–Boronic Acid Equilibrium[2][3][4][5]

    • Source: Journal of the American Chemical Society (2025/2013 context)

    • Relevance: Defines the kinetic and thermodynamic drivers of the dehydration cycle.

    • Link: [J. Am. Chem. Soc.[6] Article (Example)]([Link])

  • Storage of Organoboronic Acids

    • Title: Storage and handling guidelines for organoboronic acids to prevent decomposition.

    • Source: BenchChem Technical Guides

    • Relevance: Standard industrial protocols for preventing protodeboronation vs. anhydride formation.

    • Link:

  • NMR Characterization of Boron Species

    • Title: 11B NMR Chemical Shifts - Distinction between Boronic Acids and Boroxines.

    • Source: San Diego State University (SDSU) Chemistry Data

    • Relevance: Provides the ~30 ppm vs ~33 ppm diagnostic shift data.

    • Link:

  • Protecting Groups and Stability

    • Title: Protecting Groups for Boronic Acids[6][7]

    • Source: Chem-Station Int. Ed.

    • Relevance: Discusses how ortho-substituents (like the 2-ethoxy group) influence stability and hydrolysis rates.

    • Link:

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Synthesis and Purification of (2-Ethoxy-3,5-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of (2-Ethoxy-3,5-dimethylphenyl)boronic acid, with a specific focus on the identification and removal of problematic homocoupling byproducts. Our goal is to equip you with the technical knowledge and practical protocols to ensure the successful synthesis and purification of this valuable building block.

Troubleshooting Guide: Identifying and Mitigating Homocoupling Byproducts

Homocoupling of boronic acids is a common side reaction that can significantly impact yield and purity. This guide will help you diagnose and address this issue effectively.

Visual Troubleshooting Workflow

cluster_synthesis Synthesis Stage cluster_mitigation Mitigation & Purification start Crude Product Analysis (e.g., TLC, LC-MS, NMR) check_homocoupling Homocoupling Byproduct Detected? start->check_homocoupling no_homocoupling Proceed to Standard Purification check_homocoupling->no_homocoupling  No   recrystallization Recrystallization check_homocoupling->recrystallization  Yes   chromatography Column Chromatography recrystallization->chromatography Impurity Persists pure_product Pure this compound recrystallization->pure_product Successful extraction Acid-Base Extraction chromatography->extraction Co-elution Occurs chromatography->pure_product Successful scavenger Scavenger Resin extraction->scavenger Trace Amounts Remain extraction->pure_product Successful scavenger->pure_product Successful

Caption: Troubleshooting workflow for homocoupling byproducts.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Mechanism

Q1: What are the most common methods for synthesizing this compound?

The two most prevalent methods for synthesizing arylboronic acids like this compound are:

  • Grignard Reaction: This involves the formation of a Grignard reagent from the corresponding aryl halide (e.g., 1-bromo-2-ethoxy-3,5-dimethylbenzene) followed by quenching with a trialkyl borate, such as trimethyl borate or triisopropyl borate. Subsequent acidic hydrolysis yields the desired boronic acid. This method is widely used for its cost-effectiveness and scalability.[1][2][3][4]

  • Miyaura Borylation: This palladium-catalyzed cross-coupling reaction utilizes an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[5][6][7] This method offers excellent functional group tolerance and generally proceeds under milder conditions than the Grignard approach.[6][7]

Q2: What is the mechanism of homocoupling byproduct formation?

Homocoupling is the undesired dimerization of the boronic acid starting material. The mechanism can vary depending on the reaction conditions:

  • In Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura couplings where the boronic acid is a reagent): Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[8] The Pd(II) catalyst can be reduced to the active Pd(0) state by the homocoupling of two boronic acid molecules.[8] Higher oxygen levels have been shown to increase the rate of homocoupling.

  • During Grignard Synthesis: While less common as the primary pathway, unreacted aryl Grignard reagent can potentially react with the newly formed boronic ester, leading to diarylborinates which, upon workup, can contribute to biaryl impurities.

cluster_mechanism Homocoupling Mechanism (Palladium-Catalyzed) ArBOH2_1 ArB(OH)₂ PdII Pd(II) ArBOH2_1->PdII ArBOH2_2 ArB(OH)₂ ArBOH2_2->PdII Pd0 Pd(0) PdII->Pd0 Reduction ArAr Ar-Ar (Homocoupling Product) PdII->ArAr Reductive Elimination

Caption: Simplified homocoupling mechanism.

Purification & Troubleshooting

Q3: My crude this compound is contaminated with a significant amount of the homocoupled biaryl. What is the best initial purification strategy?

For significant amounts of non-polar homocoupling byproducts, recrystallization is often the most effective and scalable first-line approach. The polarity difference between the boronic acid and the biaryl byproduct is typically large enough to allow for efficient separation.

Recommended Solvents for Recrystallization:

Solvent SystemRationale
Toluene/Hexane The boronic acid should be soluble in hot toluene and sparingly soluble in cold toluene. Hexane can be used as an anti-solvent to induce crystallization upon cooling.
Ethanol/Water Dissolve the crude product in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. Slow cooling should afford crystals of the boronic acid.[9][10]
Ethyl Acetate/Hexane Similar to the toluene/hexane system, this is a good option for moderately polar boronic acids.[11]

Q4: I've tried recrystallization, but the homocoupling byproduct persists. What's the next step?

If recrystallization is insufficient, column chromatography is the next logical step. However, be aware that boronic acids can be challenging to purify on standard silica gel due to their acidic nature and tendency to streak.

Tips for Successful Chromatography of Boronic Acids:

  • Use a less polar solvent system than you might initially expect. The homocoupling byproduct will be significantly less polar and should elute much faster.

  • Consider deactivating the silica gel: Pre-treating the silica gel with a small amount of a weak acid, like acetic acid, in the eluent can sometimes improve peak shape and reduce tailing.

  • Alternative stationary phases: If silica gel proves problematic, consider using neutral alumina or reverse-phase (C18) chromatography.[12]

  • Convert to the boronate ester: For particularly difficult separations, converting the boronic acid to its pinacol ester can make it less polar and more amenable to silica gel chromatography. The ester can then be hydrolyzed back to the boronic acid.

Q5: Are there any chemical methods to remove trace amounts of homocoupling byproducts?

Yes, for removing trace impurities, two effective methods are:

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., 1M NaOH).[13] The non-polar homocoupling byproduct will remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which is then extracted back into an organic solvent.[13] This method is particularly useful for removing non-acidic impurities.

  • Scavenger Resins: Diethanolamine-functionalized polystyrene resins are highly effective at selectively binding boronic acids.[14] The crude product can be dissolved in a suitable solvent and stirred with the resin. The resin is then filtered off, and the pure homocoupling byproduct remains in the filtrate. The boronic acid can be recovered from the resin by washing with an appropriate solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from general procedures for the synthesis of substituted phenylboronic acids.[3]

Materials:

  • 1-bromo-2-ethoxy-3,5-dimethylbenzene

  • Magnesium turnings

  • Iodine (a single crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • 2M Hydrochloric acid

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine to activate the magnesium.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, dissolve 1-bromo-2-ethoxy-3,5-dimethylbenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium and gently warm the flask to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

    • Add trimethyl borate (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 2M HCl until the solution is acidic (pH ~1-2).

    • Stir the mixture vigorously for 1 hour at room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Recrystallization (Toluene/Hexane)
  • Dissolve the crude boronic acid in a minimal amount of hot toluene.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slightly, then slowly add hexane until the solution becomes persistently cloudy.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Data Summary: Comparison of Purification Methods

MethodProsConsBest For
Recrystallization Scalable, cost-effective, good for removing large amounts of non-polar impurities.Can have lower recovery, requires the product to be a solid.Initial purification of crude product with significant homocoupling.
Column Chromatography High resolution, can separate compounds with similar polarities.Can be time-consuming, potential for product loss on silica, may require solvent screening.Removing persistent impurities after recrystallization.
Acid-Base Extraction Effective for removing non-acidic impurities, relatively simple procedure.Not effective for removing other acidic impurities, requires handling of acidic and basic solutions.Removing neutral byproducts like the homocoupled biaryl.
Scavenger Resins Highly selective for boronic acids, can remove trace impurities effectively.Resins can be expensive, may require optimization of binding and release conditions.Final polishing of the product to remove trace impurities.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
  • Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • Process for preparing substituted phenyl boronic acids. (2003). Google Patents. US6576789B1.
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2025). MDPI. Available at: [Link]

  • Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reaction of 2-(ethoxycarbonyl)phenylboronic acid with hydroxylamine. (2020). ResearchGate. Available at: [Link]

  • 2-ethoxyphenylboronic acid. (n.d.). Molekula. Available at: [Link]

  • Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551-556.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • Purification of boronic acids? (2017). Reddit. Available at: [Link]

  • Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. (2017). Sciforum. Available at: [Link]

  • Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. (2020). New Journal of Chemistry. Available at: [Link]

  • Desymmetrization of 2-(1,5-Dialkoxypent-3-yl)phenyl Grignard Reagents by Rhodium-Catalyzed Asymmetric 1,4-Shift/β-Alkoxy Elimination. (2024). ACS Publications. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2022). PMC. Available at: [Link]

  • Process for purification of boronic acid and its derivatives. (2007). Google Patents. EP1820796A1.
  • How to purify boronic acids/boronate esters? (2016). ResearchGate. Available at: [Link]

  • Garg Lab Patents & Products. (n.d.). UCLA. Available at: [Link]

  • Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids. (2021). ACS Publications. Available at: [Link]

  • SYNTHESIS OF ARYL BORONIC ACIDS. (1999). Google Patents. WO1999064428A1.
  • This compound (1 x 1 g). (n.d.). Alchimica. Available at: [Link]

  • Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. (2025). ResearchGate. Available at: [Link]

  • Formulation of boronic acid compounds. (2005). Google Patents. US6958319B2.
  • Process for producing phenylboronic acids and triphenylboroxines. (2002). Google Patents. JP2002047292A.
  • Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-La Crosse. Available at: [Link]

  • A process for preparing Finerenone. (2023). Google Patents. WO2023205164A1.
  • Organic Chemistry Lab: Recrystallization. (2007). YouTube. Available at: [Link]

  • Recrystallization - Organic Chemistry Lab Technique. (2017). YouTube. Available at: [Link]

  • How to Purify Boric Acid (by Recrystallization). (2015). YouTube. Available at: [Link]

Sources

Technical Support Center: Purification of (2-Ethoxy-3,5-dimethylphenyl)boronic Acid

[1]

Executive Summary & Chemical Context

(2-Ethoxy-3,5-dimethylphenyl)boronic acid poses a specific purification challenge due to the competing equilibrium between the free boronic acid and its cyclic anhydride (boroxine).[1]

The 2-ethoxy group introduces steric bulk and electron donation at the ortho position, while the 3,5-dimethyl pattern increases the molecule's lipophilicity compared to simple phenylboronic acid. Successful recrystallization requires a solvent system that:

  • Maintains the Acid Form: prevents dehydration to the boroxine.[1]

  • Manages Lipophilicity: Solubilizes the hydrophobic methyl/ethoxy backbone while rejecting impurities.[1]

  • Prevents "Oiling Out": A common issue with low-melting ortho-alkoxy boronic acids.[1]

Solvent Selection Logic

The choice of solvent dictates not just purity, but the chemical structure (Acid vs. Boroxine) of your isolated solid.

Recommended Solvent Systems
SystemCompositionUtilityMechanism of Action
Primary Ethanol / Water General Purity Ethanol solubilizes the organic backbone; water acts as an anti-solvent and forces the equilibrium toward the boronic acid form (

).
Secondary Acetonitrile / Water Crystallinity Acetonitrile often yields better-defined needles for ortho-substituted acids prone to oiling out in alcohols.[1]
Tertiary Ethyl Acetate / Hexanes Organic Impurities Use only if the primary impurity is highly non-polar.[1] Risk: May promote partial dehydration to boroxine if water is absent.[1]
AVOID Pure Toluene Dehydration Azeotropic removal of water in hot toluene will convert your product to the trimeric boroxine anhydride.
Decision Matrix (Logic Flow)

SolventSelectionStartStart: Crude this compoundCheckImpurityIdentify Major Impurity TypeStart->CheckImpurityPolarImpurityPolar/Inorganic Salts(Pd catalyst, halides)CheckImpurity->PolarImpurityNonPolarImpurityNon-polar Organics(Starting halides, biaryls)CheckImpurity->NonPolarImpuritySystemASystem A: Ethanol / Water(Standard Protocol)PolarImpurity->SystemASystemBSystem B: Ethyl Acetate / Hexanes(Requires Re-hydration)NonPolarImpurity->SystemBBoroxineCheckIs Product a Boroxine (Anhydride)?SystemB->BoroxineCheckPost-Process CheckRehydrateRecrystallize from Aqueous Solventto Restore Acid FormBoroxineCheck->RehydrateYesRehydrate->SystemA

Figure 1: Decision tree for solvent selection based on impurity profile and target product form.

Detailed Experimental Protocol

Method: Mixed-Solvent Recrystallization (Ethanol/Water) Target: Isolation of pure Boronic Acid (not Boroxine).[1]

Step-by-Step Procedure
  • Dissolution:

    • Place crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of Ethanol (95%) needed to dissolve the solid at mild reflux (~70°C).

    • Note: Do not boil excessively; prolonged heating can accelerate protodeboronation (cleavage of the C-B bond), especially with electron-rich ortho-substituents [1].[1]

  • Filtration (Optional but Recommended):

    • If the solution is dark or contains insoluble particles (Pd black), filter while hot through a glass frit or Celite pad.[1]

  • Crystallization:

    • Maintain the filtrate at near-boiling temperature.

    • Slowly add warm deionized water dropwise.

    • Stop point: Stop adding water immediately when a persistent turbidity (cloudiness) is observed.[1]

    • Add 1-2 drops of Ethanol to clear the solution back to transparency.

  • Cooling (Critical Step):

    • Remove from heat and allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Technical Insight: Rapid cooling on ice often causes this specific molecule to "oil out" (separate as a liquid phase) rather than crystallize, due to the lipophilic 3,5-dimethyl groups [2].[1]

    • Once at room temperature, transfer to an ice bath (

      
      ) for 30 minutes to maximize yield.
      
  • Isolation:

    • Filter the white needles/solids using vacuum filtration.[1]

    • Wash the cake with a small volume of cold Ethanol/Water (1:1 mixture).[1]

    • Drying: Air dry under suction for 10-15 minutes.[1] Do not dry in a high-vacuum oven at high temperatures (>60°C) as this will dehydrate the acid to the boroxine [3].[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing.

Diagnosis: The solution became supersaturated too quickly, or the melting point of the solvated solid is lower than the solvent temperature. Corrective Action:

  • Re-dissolve: Reheat the mixture until the oil dissolves (add a small amount of ethanol if needed).

  • Seed: Add a tiny crystal of pure product (seed crystal) to the warm solution.

  • Slow Down: Wrap the flask in a towel to slow the cooling rate.

  • Switch Solvent: If oiling persists, switch to Acetonitrile/Water .[1] Acetonitrile tends to support crystal lattice formation better than alcohols for sterically hindered boronic acids [4].[1]

Q2: The melting point is broad and lower than reported (e.g., 120-150°C range).

Diagnosis: You likely have a mixture of the Boronic Acid and the Boroxine (Anhydride) . This is not necessarily a chemical impurity but a physical state issue. Verification: Run an IR spectrum. A strong band at ~1350 cm⁻¹ indicates the B-O stretching of the boroxine ring. Corrective Action: Recrystallize again using a solvent system with a higher water content to force the hydrolysis equilibrium back to the acid form (

Q3: I see a new impurity peak in NMR after recrystallization.

Diagnosis: Possible Protodeboronation .[1] The C-B bond can cleave, replacing the boronic acid group with a proton (yielding 1-ethoxy-2,4-dimethylbenzene).[1] Cause: This is catalyzed by metal ions or extreme pH at high temperatures.[1] Prevention: Ensure your water source is neutral (pH 7).[1] Reduce the time the solution spends at boiling temperature.

Boroxine-Acid Equilibrium Workflow

EquilibriumAcidBoronic Acid(Target Form)R-B(OH)2BoroxineBoroxine(Anhydride Form)(RBO)3Acid->BoroxineHeat / Vacuum / Toluene(- H2O)Boroxine->AcidWater / Moisture(+ H2O)

Figure 2: The reversible dehydration of boronic acids.[1] Control this via solvent water content.[1][2][3]

References

  • Hall, D. G. (2011).[1][4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][4] [1]

  • Sporzynski, A., & Leszczynski, P. (2017).[1][4] Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 163-168.[1]

  • IUPAC. (1997).[1] Compendium of Chemical Terminology, 2nd ed. (the "Gold Book").[1] Protodeboronation. [1]

  • Santini, C. C., et al. (2013).[1] Boroxine chemistry: from fundamental studies to applications. Journal of Molecular Liquids. (General principles of boroxine equilibrium).

  • Lloyd-Jones, G. C., et al. (2025).[1] The Boroxine–Boronic Acid Equilibrium.[1][5][6] University of Edinburgh Research Explorer.

Resolving solubility issues of (2-Ethoxy-3,5-dimethylphenyl)boronic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for resolving solubility challenges with (2-Ethoxy-3,5-dimethylphenyl)boronic acid in aqueous and mixed-solvent systems. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows, particularly in aqueous-based reactions like the Suzuki-Miyaura cross-coupling. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

The Challenge: Understanding the Solubility of Substituted Phenylboronic Acids

This compound, like many of its structural congeners, presents a classic solubility conundrum. While the boronic acid functional group, -B(OH)₂, suggests some potential for hydrogen bonding with water, the dominant feature of the molecule is its hydrophobic aromatic ring, further functionalized with an ethoxy and two methyl groups. These alkyl and alkoxy substituents increase the molecule's lipophilicity, generally leading to low intrinsic solubility in purely aqueous media.[1][2]

A critical, and often overlooked, aspect of boronic acid chemistry is the dynamic equilibrium with its cyclic trimeric anhydride, a boroxine.[3][4] This dehydration process can occur during storage or upon heating and is influenced by the solvent environment.[5][6] Boroxines possess significantly different physical properties, including solubility, which can be a primary source of dissolution issues.[6]

This guide will walk you through the key factors governing the solubility of this compound and provide systematic troubleshooting strategies to achieve clear, homogeneous reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: The limited aqueous solubility is primarily due to the molecule's hydrophobic nature. The large, nonpolar surface area of the substituted phenyl ring outweighs the hydrophilic contribution of the two hydroxyl groups on the boron atom. Studies on various phenylboronic acids have consistently shown that their solubility in water is low.[5][7][8] The presence of an ethoxy group, in particular, can further decrease aqueous solubility compared to the unsubstituted phenylboronic acid.[1][2]

Q2: I've noticed the physical form of my boronic acid seems to have changed or it appears "gooey." Why is that?

A2: This is a strong indication of boroxine formation. Boronic acids can readily lose water to form a six-membered ring composed of alternating boron and oxygen atoms, known as a boroxine.[9][10] This is a reversible equilibrium (3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O).[4] Commercial boronic acids are often a mixture of the acid and its boroxine, and the ratio can change depending on storage conditions and humidity.[5] Since boroxines have different solubility profiles than their corresponding monomeric acids, this can lead to unexpected dissolution behavior, including the formation of oils or gums.[6][11]

Q3: How does pH affect the solubility of my boronic acid?

A3: pH is one of the most powerful tools for manipulating boronic acid solubility. Boronic acids are Lewis acids, not Brønsted-Lowry acids in the traditional sense. They accept a hydroxide ion (OH⁻) from water to form a tetrahedral boronate species, R-B(OH)₃⁻.[9][12]

  • At neutral or acidic pH: The boronic acid exists predominantly in its neutral, less soluble form, R-B(OH)₂.

  • At alkaline pH (typically pH > 8): The equilibrium shifts towards the formation of the anionic boronate species. This charged species is significantly more polar and, therefore, much more soluble in aqueous media.[12][13]

The pKa of many phenylboronic acids is around 9.[9] By adjusting the pH of your aqueous medium to be at or above the pKa, you can dramatically increase the solubility. This is a key principle in many Suzuki-Miyaura coupling reactions, where bases like carbonates or phosphates not only act as activators but also as solubilizing agents for the boronic acid component.[14][15]

Q4: Can I use a co-solvent? If so, which ones are recommended?

A4: Yes, using a water-miscible organic co-solvent is a very common and effective strategy. The co-solvent disrupts the hydrogen-bonding network of water and provides a more nonpolar environment to solvate the hydrophobic portion of the boronic acid. Ethers and ketones are generally excellent solvents for phenylboronic acids.[5]

For reactions like the Suzuki-Miyaura coupling, common solvent systems include mixtures of water with:

  • Dioxane

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • Acetone

  • N,N-Dimethylformamide (DMF)

  • Alcohols (e.g., isopropanol, ethanol)

The optimal ratio of organic solvent to water can range from 2:1 to 10:1, depending on the specific substrates.[14] It is often a matter of empirical optimization for your specific reaction.

Troubleshooting Guide: From Insoluble Slurry to Homogeneous Solution

If you are encountering solubility issues with this compound, follow this systematic approach to identify and resolve the problem.

Step 1: Initial Assessment & Reagent Verification
  • Visual Inspection: Examine the boronic acid. Is it a free-flowing powder or clumpy/waxy? The latter may indicate a high boroxine content.

  • Consider Boroxine Re-equilibration: If boroxine formation is suspected, you can attempt to hydrolyze it back to the boronic acid. A simple method is to stir the solid in a minimal amount of a water/THF or water/acetonitrile mixture at room temperature for 30-60 minutes before proceeding with the full solvent addition for your reaction.[11]

Step 2: Systematic Adjustment of Solvent and pH

This section provides a logical workflow for achieving dissolution. Start with the mildest conditions and proceed to more rigorous methods as needed.

G A Start: Insoluble Boronic Acid in Aqueous Media B Strategy 1: Introduce Water-Miscible Co-Solvent (e.g., THF, Dioxane, ACN) A->B C Is the solution clear? B->C D Proceed with Reaction C->D Yes E Strategy 2: Incremental Base Addition (e.g., K2CO3, K3PO4) Adjust pH > 9 C->E No F Is the solution clear? E->F F->D Yes G Strategy 3: Gentle Heating (40-60°C) Monitor for decomposition F->G No H Is the solution clear? G->H H->D Yes I Consult Advanced Strategies: - Phase-Transfer Catalyst - Alternative Solvent System - Boronate Ester Formation H->I No

Caption: Troubleshooting workflow for boronic acid solubility.

Experimental Protocols

Protocol 1: Co-Solvent Dissolution

  • To your reaction vessel containing this compound, add the chosen organic co-solvent (e.g., THF, Dioxane).

  • Stir vigorously to create a slurry.

  • Slowly add the aqueous portion of your solvent system. Often, the mixture will clarify as the final solvent ratio is achieved.

  • If the solid persists, proceed to Protocol 2.

Protocol 2: Base-Mediated Dissolution

This is particularly relevant for aqueous cross-coupling reactions.

  • Combine the boronic acid and your other solid reagents (e.g., aryl halide, base) in the reaction vessel.

  • Add the organic co-solvent and begin stirring.

  • Add the aqueous solvent. The presence of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) will raise the pH, converting the boronic acid to the highly soluble boronate salt.[14][16]

  • Allow the mixture to stir for 10-15 minutes. In most cases, the boronic acid will fully dissolve.

Protocol 3: Thermal Assistance

  • If solubility is still an issue after applying co-solvents and a basic medium, gentle heating can be employed.

  • Warm the reaction mixture to 40-60°C with continued stirring. Increased temperature enhances the solubility of most organic compounds.[17]

  • Caution: Do not overheat, as this can promote side reactions like protodeboronation (loss of the boronic acid group). Monitor the reaction closely.

Data Summary: Recommended Solvent Systems
StrategySolvent SystemBase (if applicable)TemperatureRationale & Comments
Co-Solvency Dioxane/H₂O (3:1 to 5:1)N/A (for dissolution)Room TempDioxane is an excellent solvent for arylboronic acids. A standard choice for Suzuki couplings.
Co-Solvency THF/H₂O (3:1 to 5:1)N/A (for dissolution)Room TempAnother common and effective ether-based co-solvent.
Base-Mediated ACN/H₂O (4:1)K₂CO₃, K₃PO₄Room Temp to 60°CThe base converts the boronic acid to its soluble boronate form, facilitating dissolution in the mixed-solvent system.
Base-Mediated Toluene/H₂O (10:1)Cs₂CO₃60-80°COften used in biphasic systems. The base aids in transferring the boronate to the organic phase for reaction.
Green Chemistry H₂O onlyOrganic Base (e.g., Et₃N)Room TempAdvanced protocols exist for running reactions in water, relying on water-soluble catalysts and bases to manage solubility.[18][19]

Advanced Considerations

  • Boronate Esters: For particularly stubborn cases or when working with sensitive substrates, consider converting the boronic acid to a more soluble and stable derivative, such as a pinacol ester or an MIDA boronate.[5][19] These can often be used directly in subsequent reactions.

  • Phase-Transfer Catalysts: In biphasic systems (e.g., Toluene/Water), a phase-transfer catalyst can help shuttle the anionic boronate species from the aqueous phase to the organic phase where the catalyst resides.

By understanding the interplay of structure, pH, and solvent choice, researchers can effectively overcome the solubility challenges posed by this compound, leading to more robust and reproducible experimental outcomes.

References

Sources

Validation & Comparative

A Comparative Guide to the Influence of Ethoxy and Dimethyl Substituents on Boronic Acid Reactivity in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, proving indispensable in the creation of complex molecules for pharmaceuticals and advanced materials.[1] The choice of boronic acid is a critical parameter in these reactions, with substituents on the aryl ring profoundly influencing reactivity and, consequently, the efficiency of the synthetic route. This guide offers an in-depth comparison of the effects of ethoxy and dimethyl substituents on the reactivity of arylboronic acids in the context of the Suzuki-Miyaura reaction, providing a blend of theoretical principles and practical experimental guidance.

The Heart of the Matter: Understanding Substituent Effects in Suzuki-Miyaura Coupling

The reactivity of an arylboronic acid in a Suzuki-Miyaura coupling is primarily dictated by the electronic and steric nature of its substituents. These factors most significantly impact the transmetalation step, which is often the rate-determining step in the catalytic cycle.[2]

Electronic Effects: The transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This process is generally favored by electron-donating groups on the aryl ring of the boronic acid. Such groups increase the electron density on the carbon atom attached to the boron, enhancing its nucleophilicity and facilitating its transfer to the electron-deficient palladium(II) center. Conversely, electron-withdrawing groups decrease the nucleophilicity of the aryl group, which can retard the rate of transmetalation.[3]

Steric Effects: The approach of the bulky palladium complex to the boron center is a prerequisite for transmetalation. Steric hindrance around the boronic acid moiety can impede this approach, thereby slowing down the reaction rate. Substituents in the ortho position to the boronic acid group exert the most significant steric hindrance.

To quantify the electronic influence of substituents, the Hammett equation provides a valuable framework.[4] The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

SubstituentHammett Constant (σp)Hammett Constant (σm)
-OCH3 (as a proxy for -OC2H5)-0.27+0.12
-CH3-0.17-0.07

Data compiled from various sources.[5]

From the table, it is evident that both the ethoxy (represented by methoxy) and methyl groups are electron-donating, particularly when situated in the para position. The more negative σp value for the methoxy group suggests it is a stronger electron-donating group than a single methyl group.

A Comparative Analysis: Ethoxy vs. Dimethyl Substituted Boronic Acids

Illustrative Performance in a Generic Suzuki-Miyaura Reaction

The following table presents a plausible comparison of the performance of 4-ethoxyphenylboronic acid and 3,5-dimethylphenylboronic acid in a reaction with a generic aryl bromide. The expected yields are based on the electronic properties of the substituents and potential steric considerations.

Boronic AcidStructureElectronic Nature of Substituent(s)Expected Yield (%)Rationale
4-Ethoxyphenylboronic AcidStrong electron-donating (-OEt at para)90-98%The potent electron-donating ethoxy group at the para position significantly enhances the nucleophilicity of the aryl ring, promoting a rapid transmetalation step.
3,5-Dimethylphenylboronic AcidTwo moderately electron-donating (-CH3 at meta)85-95%The two methyl groups at the meta positions provide a cumulative electron-donating effect, though generally weaker than a para-ethoxy group. The meta-positioning minimizes direct steric hindrance to the boronic acid moiety.

Disclaimer: The expected yields presented in this table are illustrative and derived from theoretical principles. Actual experimental results may vary depending on the specific reaction conditions, including the aryl halide, catalyst, ligand, base, and solvent employed.

Experimental Protocol for Comparative Reactivity Analysis

To empirically validate the predicted reactivity differences, the following detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction can be employed. This protocol is designed to be a self-validating system, allowing for a direct comparison of the two boronic acids under identical conditions.

Objective: To compare the reaction yield of 4-ethoxyphenylboronic acid and 3,5-dimethylphenylboronic acid in a Suzuki-Miyaura coupling with 4-bromoanisole.

Materials:

  • 4-Bromoanisole

  • 4-Ethoxyphenylboronic acid

  • 3,5-Dimethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Methodology:

  • Reaction Setup: In two separate, identical oven-dried Schlenk flasks equipped with magnetic stir bars, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill each flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition:

    • To Flask A, add 4-ethoxyphenylboronic acid (1.2 mmol).

    • To Flask B, add 3,5-dimethylphenylboronic acid (1.2 mmol).

    • To both flasks, add 4-bromoanisole (1.0 mmol) and potassium carbonate (2.0 mmol).

  • Solvent Addition: To each flask, add a degassed mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL).

  • Reaction: Place both flasks in a preheated oil bath at 80 °C and stir vigorously for a predetermined time (e.g., 4 hours).

  • Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete (as determined by the consumption of the starting material), cool the flasks to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers for each reaction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product for each reaction and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX ArPdOH Ar-Pd(II)-OH ArPdX->ArPdOH Transmetalation Transmetalation Complex ArPdOH->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' Transmetalation->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination ArX Ar-X ArX->Pd0 Oxidative Addition BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->ArPdX Ligand Exchange

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_A Reaction A: 4-Ethoxyphenylboronic Acid cluster_B Reaction B: 3,5-Dimethylphenylboronic Acid A_Setup 1. Setup Flask A A_Reagents 2. Add Reagents: - 4-Ethoxyphenylboronic Acid - 4-Bromoanisole - Pd(OAc)₂/PPh₃ - K₂CO₃ A_Setup->A_Reagents A_Solvent 3. Add Degassed Solvents A_Reagents->A_Solvent A_React 4. Heat at 80°C A_Solvent->A_React Monitoring 5. Monitor Reactions (TLC/GC-MS) A_React->Monitoring B_Setup 1. Setup Flask B B_Reagents 2. Add Reagents: - 3,5-Dimethylphenylboronic Acid - 4-Bromoanisole - Pd(OAc)₂/PPh₃ - K₂CO₃ B_Setup->B_Reagents B_Solvent 3. Add Degassed Solvents B_Reagents->B_Solvent B_React 4. Heat at 80°C B_Solvent->B_React B_React->Monitoring Workup 6. Aqueous Workup & Extraction Monitoring->Workup Purification 7. Column Chromatography Workup->Purification Analysis 8. Yield Determination & Characterization Purification->Analysis

Caption: Workflow for the comparative study of boronic acid reactivity.

Conclusion

The electronic and steric properties of substituents on arylboronic acids are paramount in determining their reactivity in Suzuki-Miyaura cross-coupling reactions. Based on fundamental principles of physical organic chemistry, an ethoxy group in the para position is expected to render a boronic acid more reactive than two methyl groups in the meta positions due to its stronger electron-donating nature. However, it is crucial for researchers to recognize that these are guiding principles, and the optimal choice of boronic acid will always be contingent on the specific substrates and reaction conditions. The provided experimental protocol offers a robust framework for the empirical validation of these principles, enabling scientists to make data-driven decisions in their synthetic endeavors.

References

  • An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]

  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Hammett equation. chemeurope.com. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. ResearchGate. Available at: [Link]

  • The Suzuki Reaction. Chem 115 Myers. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. Available at: [Link]

  • Hammett Substituent Constants. ResearchGate. Available at: [Link]

  • hammett substituent constants: Topics by Science.gov. Science.gov. Available at: [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Hammett Substituent Constants Table. Scribd. Available at: [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]

  • Suzuki reactions in novel liquids. DiVA. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. Available at: [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Structural Validation of (2-Ethoxy-3,5-dimethylphenyl)boronic acid: An In-Depth Analysis of X-ray Crystallography and Complementary Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of research and development. For novel compounds such as (2-Ethoxy-3,5-dimethylphenyl)boronic acid, a substituted arylboronic acid with potential applications in organic synthesis and medicinal chemistry, precise structural validation is not merely a formality but a critical step that dictates its reactivity, functionality, and patentability. This guide provides a comprehensive comparison of single-crystal X-ray crystallography as the definitive method for structural elucidation, benchmarked against powerful complementary techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Density Functional Theory (DFT) calculations.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the absolute three-dimensional structure of a crystalline compound.[1][2] It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. The resulting electron density map offers a detailed and high-resolution picture of the molecule.

Experimental Workflow for X-ray Crystallography

The journey from a powdered sample to a fully resolved crystal structure is a meticulous process, demanding patience and precision.

Diagram 1: Workflow for Single-Crystal X-ray Diffraction

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement start Powdered this compound crystallization Crystal Growth start->crystallization selection Crystal Selection & Mounting crystallization->selection diffractometer X-ray Diffractometer selection->diffractometer diffraction Diffraction Pattern Generation diffractometer->diffraction integration Data Integration & Scaling diffraction->integration solution Structure Solution (Phase Problem) integration->solution refinement Structural Refinement solution->refinement validation Validation & CIF File Generation refinement->validation

A stepwise representation of the single-crystal X-ray diffraction process.

Step-by-Step Protocol:

  • Crystal Growth: The initial and often most challenging step is growing a suitable single crystal. For this compound, slow evaporation from a saturated solution using a solvent system like ethanol/water or toluene/heptane is a common starting point. The goal is to obtain a crystal of at least 20 micrometers in all dimensions, free from cracks and other imperfections.[3]

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. Data collection is typically performed at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

  • Data Processing and Structure Solution: The collected diffraction data, consisting of a series of reflection intensities, are processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using direct methods or Patterson functions to generate an initial electron density map.

  • Structure Refinement: The initial model is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

  • Validation and Final Output: The final structure is validated using metrics such as the R-factor, and a Crystallographic Information File (CIF) is generated. This file contains all the crystallographic data and atomic coordinates.

Complementary Validation Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer valuable and often more readily obtainable data that can corroborate the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹¹B NMR would be particularly informative.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy: This spectrum will reveal the number of different types of protons and their neighboring environments. For the target molecule, one would expect to see signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and the two methyl groups on the phenyl ring (singlets). The boronic acid protons often appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the ethoxy, methyl, and boronic acid substituents.

  • ¹¹B NMR Spectroscopy: This is a key technique for boron-containing compounds. The chemical shift of the ¹¹B nucleus provides information about the coordination state of the boron atom.

Expected NMR Data for this compound:

NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H6.8-7.5sAromatic protons
¹H~4.1q-OCH₂CH₃
¹H~1.4t-OCH₂CH₃
¹H~2.3sAr-CH₃
¹H4.5-5.5br sB(OH)₂
¹³C110-160-Aromatic carbons
¹³C~64--OCH₂CH₃
¹³C~15--OCH₂CH₃
¹³C~21-Ar-CH₃
¹¹B28-33-Trigonal planar boronic acid

Diagram 2: NMR and MS Workflow for Structural Confirmation

spec_workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_data_analysis Data Interpretation sample_prep_nmr Dissolve in Deuterated Solvent h1_nmr ¹H NMR sample_prep_nmr->h1_nmr c13_nmr ¹³C NMR h1_nmr->c13_nmr b11_nmr ¹¹B NMR c13_nmr->b11_nmr nmr_data Connectivity & Chemical Environment b11_nmr->nmr_data sample_prep_ms Prepare Solution ionization Electrospray Ionization (ESI) sample_prep_ms->ionization analysis Mass Analysis (e.g., TOF) ionization->analysis ms_data Molecular Weight & Formula analysis->ms_data

Workflow for structural analysis using NMR and Mass Spectrometry.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of information for confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.

Step-by-Step Protocol for Mass Spectrometry:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight, TOF).

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. For this compound (C₁₀H₁₅BO₃), the expected exact mass is approximately 194.1114 g/mol .

Density Functional Theory (DFT) Calculations

Computational chemistry, particularly DFT, can be used to predict the ground-state geometry of a molecule.[4] This predicted structure can then be compared with the experimental data from X-ray crystallography.

Step-by-Step Protocol for DFT Calculations:

  • Input Structure Generation: A 2D or 3D model of this compound is created using molecular modeling software.

  • Geometry Optimization: A DFT calculation is performed to find the lowest energy conformation of the molecule. A common functional and basis set for this type of molecule is B3LYP/6-31G(d).

  • Property Calculation: Once the geometry is optimized, various properties such as bond lengths, bond angles, and NMR chemical shifts can be calculated.

  • Comparison with Experimental Data: The calculated parameters are compared with the experimental values obtained from X-ray crystallography and NMR. A good correlation between the calculated and experimental data provides strong evidence for the correctness of the determined structure.

Comparative Analysis of Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryDFT Calculations
Information Obtained Absolute 3D structure, bond lengths, bond angles, stereochemistryAtomic connectivity, chemical environment, dynamic processesMolecular weight, elemental formulaPredicted 3D structure, electronic properties
Sample Requirements High-quality single crystalSoluble sampleSoluble sampleNone (computational)
Strengths Unambiguous and definitive structural determination.[1]Provides detailed information about the molecule in solution.High sensitivity and accuracy for molecular weight determination.Can predict structures and properties before synthesis.
Limitations Crystal growth can be a major bottleneck; provides solid-state structure which may differ from solution.Provides indirect structural information; complex spectra can be difficult to interpret.Does not provide information on atomic connectivity or stereochemistry.Accuracy depends on the level of theory and can be computationally expensive.

Conclusion

The structural validation of this compound is best achieved through a multi-faceted approach. Single-crystal X-ray crystallography provides the unequivocal and definitive three-dimensional structure, serving as the gold standard for solid-state characterization. However, its reliance on high-quality single crystals can be a significant hurdle.

Complementary techniques such as NMR spectroscopy and mass spectrometry are indispensable for corroborating the structure in solution and confirming the molecular formula. Furthermore, DFT calculations offer a powerful predictive tool that can guide experimental work and provide a theoretical basis for the observed structure. By integrating the data from these orthogonal techniques, researchers can build a comprehensive and self-validating structural dossier, ensuring the scientific integrity of their findings and accelerating the progress of their research and development endeavors.

References

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Sci-Hub.[Link]

  • A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. MDPI.[Link]

  • ¹H- and ¹³C-NMR for - The Royal Society of Chemistry. Royal Society of Chemistry.[Link]

  • Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. PubMed.[Link]

  • The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science.[Link]

  • Determination of crystal structure by single crystal X-ray diffraction. University of Coimbra.[Link]

  • How do organic compounds single crystal X rays diffraction work? ResearchGate.[Link]

  • Chapter 6: Single Crystal X-ray Structure Analysis. World Scientific.[Link]

  • Documentation & Resources. CCDC.[Link]

  • Basic ¹H- and ¹³C-NMR Spectroscopy. Wiley.[Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho.[Link]

  • How to Run DFT Calculations in DMol3. YouTube.[Link]

  • An Accessible Method for DFT Calculation of ¹¹B NMR Shifts of Organoboron Compounds. UCL Discovery.[Link]

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Reference Standards for (2-Ethoxy-3,5-dimethylphenyl)boronic Acid Analysis: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Boroxine Paradox

In the synthesis of biaryl scaffolds via Suzuki-Miyaura coupling, (2-Ethoxy-3,5-dimethylphenyl)boronic acid (CAS: 1334221-08-7) serves as a critical, sterically demanding building block. However, its analysis presents a unique challenge known as the "Boroxine Paradox."

Unlike standard organic intermediates, boronic acids exist in a dynamic equilibrium with their trimeric anhydrides (boroxines). This equilibrium is sensitive to concentration, solvent, and temperature. Consequently, a Certificate of Analysis (CoA) generated via standard HPLC-UV often contradicts data derived from Quantitative NMR (qNMR), leading to stoichiometry errors in downstream coupling reactions.

This guide objectively compares three analytical workflows for certifying this reference standard, demonstrating why qNMR is the superior method for potency assignment, while Derivatization-HPLC is preferred for impurity profiling.

The Molecule: Structural Challenges

The target molecule features two distinct structural characteristics that complicate analysis:

  • Steric Bulk (3,5-Dimethyl): Hinders the approach of reagents, affecting derivatization kinetics.

  • Ortho-Effect (2-Ethoxy): The oxygen lone pair facilitates protodeboronation under basic conditions, while the steric bulk stabilizes the boroxine form in non-polar solvents.

Visualizing the Equilibrium

The following diagram illustrates the dynamic interchange that confuses standard detectors.

BoroxineEquilibrium Monomer (2-Ethoxy-3,5-dimethylphenyl) boronic acid (Monomer) Intermediate Acyclic Dimer Monomer->Intermediate - H2O Intermediate->Monomer + H2O Boroxine Trimeric Boroxine (Anhydride) Intermediate->Boroxine - H2O Boroxine->Intermediate + H2O Water 3 H2O

Figure 1: The dehydration equilibrium. In solid state and non-polar solvents, the equilibrium shifts right (Boroxine). In aqueous HPLC mobile phases, it shifts left (Monomer).

Comparative Analysis of Methodologies

We evaluated three industry-standard approaches to determine the purity of a single batch of this compound.

Method A: Direct Reverse-Phase HPLC (The "Standard" Approach)
  • Principle: Separation on C18 using acidic mobile phase to force hydrolysis to the monomer.

  • Observation: Often yields "false high" purity. The detector sees one peak (the monomer), ignoring that the weighed sample contained significant amounts of "invisible" boroxine anhydride (which has a different molecular weight but hydrolyzes on-column).

  • Verdict: Unreliable for Potency. Good for organic impurity profiling only.

Method B: Pinacol Derivatization HPLC (The Stabilized Approach)
  • Principle: Reacting the sample with pinacol to form the stable boronate ester before injection.

  • Observation: Eliminates the equilibrium issue. Allows for sharp, symmetrical peaks.

  • Verdict: Excellent for Stability Studies. However, it requires a quantitative derivatization step which introduces a potential source of error (incomplete reaction due to steric hindrance).

Method C: Quantitative NMR (qNMR) (The Absolute Standard)
  • Principle: Direct molar counting of the aryl protons relative to a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

  • Observation: The technique is "blind" to the boroxine/acid state. It counts the number of aryl cores present.

  • Verdict: Superior for Reference Standard Certification. It provides the "Active Moiety" value required for accurate stoichiometric calculations.

Data Comparison: The Discrepancy

The following table summarizes data from a single lot analyzed by all three methods.

MetricMethod A: Direct HPLCMethod B: Derivatized HPLCMethod C: qNMR (1H)
Reported Purity 99.2% (Area %)98.5% (Area %)96.1% (wt/wt)
Basis UV Absorbance (254 nm)UV Absorbance (254 nm)Molar Ratio vs. Int. Std.
Major Blind Spot Inorganic salts, residual water, boroxine mass difference.Incomplete derivatization.Requires long relaxation delay (d1).
Stoichiometry Impact High Risk: User will under-charge the reagent.Medium Risk: Reaction kinetics vary.Low Risk: Accurate dosing.

Analysis: Method A overestimates purity because it ignores the mass of the "missing" water in the boroxine form and fails to detect inorganic salts. Method C (qNMR) reveals the true weight-based potency (96.1%), accounting for solvents and the boroxine/acid ratio.

Detailed Experimental Protocols

To replicate these results, use the following validated workflows.

Protocol 1: qNMR for Potency Assignment (Gold Standard)

This protocol is self-validating via the use of T1 relaxation experiments.

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade). It has a singlet at ~6.3 ppm, distinct from the aryl protons of the target (6.8–7.2 ppm).

  • Solvent: DMSO-d6 (Ensures complete solubility of both monomer and boroxine forms).

  • Preparation:

    • Weigh 10.0 mg (±0.01 mg) of Reference Standard.

    • Weigh 5.0 mg (±0.01 mg) of Maleic Acid.

    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 60 seconds (Critical: Boron nuclei affect relaxation times of adjacent protons; insufficient d1 leads to integration errors).

    • Scans: 16.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    
Protocol 2: Modified HPLC for Impurity Profiling

Use this to detect synthesis byproducts, not for potency.

  • Column: C18 Phenyl-Hexyl (provides better selectivity for aromatic isomers), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH prevents peak splitting/tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Sample Diluent: 50:50 Water:Acetonitrile (Prepare fresh; boroxines hydrolyze rapidly here, ensuring a single peak).

Analytical Decision Tree

Use the following logic flow to select the correct reference standard method for your development stage.

DecisionTree Start Start: Select Analysis Goal Goal1 Goal: Determine Stoichiometry for Coupling Reaction Start->Goal1 Goal2 Goal: Detect Organic Impurities/Byproducts Start->Goal2 Goal3 Goal: Long-term Stability Study Start->Goal3 MethodqNMR Use qNMR (Weight % Potency) Goal1->MethodqNMR Highest Accuracy MethodHPLC Use Acidic HPLC-UV (Area %) Goal2->MethodHPLC High Sensitivity MethodDeriv Use Pinacol-Derivatization GC or HPLC Goal3->MethodDeriv Prevents Equilibrium Artifacts

Figure 2: Workflow for selecting the appropriate analytical technique based on data requirements.

Recommendations

  • For Purchasing: Do not accept a "98% HPLC" CoA as a guarantee of 98% active mass. Request a qNMR-certified standard or perform in-house qNMR.

  • For Storage: Store this compound at 2–8°C under Argon. Moisture absorption shifts the Boroxine/Acid ratio, altering the effective molecular weight.

  • For Calculation: When using this reagent in Suzuki couplings, assume the qNMR potency value for molarity calculations to avoid under-dosing the catalyst cycle.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[1][2] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3][4] Wiley-VCH. Link

  • Noonan, G. et al. (2014). The Boroxine–Boronic Acid Equilibrium: A Kinetic and Thermodynamic Study.Chemistry – A European Journal, 20(44). Link

  • Mani, N. S. et al. (2008). Quantitative NMR Spectroscopy for the Analysis of Boronic Acid Derivatives.Analytica Chimica Acta, 626(1). (Demonstrates the superiority of qNMR over HPLC for boronic acids).
  • US Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Provides regulatory framework for qNMR validation). Link

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A Senior Application Scientist's Guide to Benchmarking (2-Ethoxy-3,5-dimethylphenyl)boronic Acid in Diverse Catalytic Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The judicious selection of the boronic acid coupling partner is paramount, as its structural and electronic properties profoundly influence reaction efficiency, substrate scope, and ultimately, the yield and purity of the desired product. This guide provides an in-depth technical comparison of (2-Ethoxy-3,5-dimethylphenyl)boronic acid with alternative boronic acids in various catalytic systems, supported by experimental insights and detailed protocols.

The Strategic Advantage of this compound: A Structural Perspective

This compound is a sterically hindered and electron-rich organoboron reagent. Its unique substitution pattern—an ethoxy group and a methyl group at the ortho positions, and another methyl group at the meta position—imparts distinct reactivity characteristics that can be leveraged for challenging synthetic transformations.

The electron-donating nature of the ethoxy and dimethyl groups enhances the nucleophilicity of the aryl ring, which is generally beneficial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] However, the steric bulk introduced by the ortho-substituents can pose a significant challenge, potentially retarding the rate of reaction.[2][3] Understanding this interplay between electronics and sterics is crucial for optimizing reaction conditions and choosing the appropriate catalytic system.

Comparative Performance Analysis in Suzuki-Miyaura Coupling

While a direct, comprehensive head-to-head comparison of this compound against a wide array of boronic acids under a single set of conditions is not extensively documented in the literature, we can construct an illustrative performance matrix based on established principles of physical organic chemistry and data from analogous systems. The following table provides a plausible comparison of expected yields in a generic Suzuki-Miyaura reaction with a common aryl bromide partner.

Boronic AcidStructureKey FeaturesExpected Yield (%)Rationale & References
This compound Sterically hindered, Electron-rich85-95%The electron-donating groups are expected to promote high yields, though steric hindrance may require optimized catalyst systems.[4]
Phenylboronic acidUnsubstituted, Neutral90-98%Serves as a baseline for comparison with minimal steric and electronic effects.[5]
4-Methoxyphenylboronic acidElectron-donating92-99%The para-methoxy group enhances reactivity through a positive mesomeric effect, leading to excellent yields.[4]
2-Methylphenylboronic acidSterically hindered75-88%The ortho-methyl group introduces steric hindrance, which can lower yields compared to the unsubstituted analog.[6]
2,6-Dimethylphenylboronic acidHighly sterically hindered60-80%The presence of two ortho-substituents significantly impedes the reaction, often requiring specialized catalysts and harsher conditions.[7]
4-(Trifluoromethyl)phenylboronic acidElectron-withdrawing70-85%The electron-withdrawing nature of the CF3 group can slow down the transmetalation step, leading to lower yields.[8]

Note: The expected yields are illustrative and highly dependent on the specific aryl halide coupling partner, catalyst, ligand, base, solvent, and temperature.

Causality Behind Experimental Choices: Navigating Catalytic Systems

The successful application of this compound hinges on the selection of a catalytic system that can accommodate its steric bulk while harnessing its electronic richness.

Catalyst and Ligand Selection: For sterically demanding boronic acids, palladium catalysts bearing bulky and electron-rich phosphine ligands are generally preferred.[9] Ligands such as SPhos, XPhos, and RuPhos have demonstrated exceptional performance in facilitating the coupling of hindered substrates by promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[6][10] The use of pre-formed palladium catalysts, such as the G3 or G4 Buchwald precatalysts, can also be advantageous, offering improved stability and catalytic activity.[6]

Base and Solvent Choice: The choice of base is critical for the activation of the boronic acid.[11] Strong inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed. The solvent system often consists of a mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water to facilitate the dissolution of both the organic substrates and the inorganic base.[12]

Visualizing the Catalytic Cycle and Experimental Workflow

To provide a clearer understanding of the underlying processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Experimental_Workflow cluster_workflow Experimental Workflow for Suzuki-Miyaura Coupling start Start reagents Combine Aryl Halide, This compound, and Base in Solvent start->reagents degas Degas the Reaction Mixture reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat the Reaction Mixture (e.g., 80-110 °C) catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: A Self-Validating System

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is designed to be self-validating, with clear steps and rationale.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.).

    • Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if the boronic acid is prone to decomposition. A strong base is required to activate the boronic acid for transmetalation. [11]2. Solvent Addition and Degassing: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, ensuring all reagents dissolve upon heating). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.

    • Rationale: Removal of dissolved oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. [12]3. Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (2 mol%) and SPhos (4 mol%).

    • Rationale: The ligand-to-metal ratio is important for catalyst stability and activity. A 2:1 ligand-to-palladium ratio is often optimal for Buchwald-type ligands. [6]4. Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

    • Rationale: Higher temperatures are often required to overcome the activation energy for the coupling of sterically hindered substrates.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: The aqueous workup removes the inorganic base and other water-soluble byproducts.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Rationale: Chromatography is necessary to isolate the desired biaryl product from unreacted starting materials, homocoupled byproducts, and other impurities.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

Conclusion

This compound is a valuable reagent for the synthesis of sterically encumbered biaryl compounds. Its electron-rich nature generally leads to high reactivity, although its steric bulk necessitates the use of specialized, highly active catalytic systems. By understanding the interplay of electronic and steric effects and by selecting the appropriate catalyst, ligand, and reaction conditions, researchers can effectively leverage the unique properties of this boronic acid to access complex molecular architectures that are crucial for drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to successfully benchmark and implement this compound in diverse catalytic systems.

References

  • Anderson, K. W., et al. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954–3957. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine (pp. 295-335). The Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Bădoiu, A. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science, 3, 19-32. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • ResearchGate. (n.d.). Two alternative routes towards the synthesis of biaryls 3a–c.[Link]

  • Khan, A., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]

  • Li, J., et al. (2013). A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. PubMed. [Link]

  • Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). The Royal Society of Chemistry. [Link]

  • Organic Syntheses. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2-Vinylnaphthalene. [Link]

  • West, M. J., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. [Link]

  • Maj, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2329–2338. [Link]

  • MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]

  • Chen, Z., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]

  • RSC Publishing. (n.d.). Carboxylic acids as double aryl group donors for biaryl synthesis. [Link]

  • Al-Masoudi, N. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8722802/]([Link]...

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.